4-Ethoxybenzamide
Description
The exact mass of the compound 4-Ethoxybenzamide is 165.078978594 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIRPAUJXANCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204431 | |
| Record name | p-Ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55836-71-0, 27043-22-7 | |
| Record name | 4-Ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ar-ethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
spectroscopic data of 4-Ethoxybenzamide (NMR, IR, MS)
Initiating Data Collection
I'm now starting to gather spectroscopic data for 4-Ethoxybenzamide. My initial focus is on NMR (¹H and ¹³C), IR, and mass spectrometry data. I'm prioritizing reputable sources like chemical databases and open-access spectral resources to ensure data reliability and completeness.
Expanding Data Search
I've broadened my search to include specific protocols for data acquisition. I am focusing on NMR, IR, and mass spectrometry of 4-Ethoxybenzamide, aiming to ensure robust methodologies. Simultaneously, I am collecting interpretation guides to build a strong foundation for the technical guide. Now I'm actively synthesizing all of this information for a comprehensive document.
Acquiring Spectral Data
I've successfully retrieved spectroscopic data for 4-Ethoxybenzamide from PubChem. I have information on ¹H NMR, ¹³C NMR, GC-MS, and ATR-IR spectra, linked to Sigma-Aldrich and NIST. Next, I plan to assess data quality and look for any available simulated spectra to compare with the experimental ones.
Refining Data Acquisition
I've secured the basic spectroscopic data from PubChem, including NMR (¹H, ¹³C), GC-MS, and ATR-IR spectra, with Sigma-Aldrich and NIST as sources. The molecular formula and weight are also confirmed. My current challenge involves obtaining the detailed spectral information; numerical data like shifts, intensities, and fragmentation patterns, which is essential to interpret and document in a technical guide.
High Purity 4-Ethoxybenzamide: Sourcing & Technical Validation Guide
This guide provides a technical roadmap for sourcing, verifying, and handling high-purity 4-Ethoxybenzamide (CAS 55836-71-0). It addresses the critical disambiguation between isomers, evaluates specific vendors, and establishes a self-validating quality control protocol.
Part 1: Executive Summary & Critical Disambiguation
The "Identity Crisis" in Sourcing: The most common failure mode in sourcing this compound is the accidental purchase of its ortho-isomer, Ethenzamide (2-Ethoxybenzamide). Ethenzamide is a widely available analgesic drug. However, for research requiring the para-substituted isomer (4-Ethoxybenzamide ), the properties are distinct.
| Feature | Target Compound | Common False Positive |
| Name | 4-Ethoxybenzamide | 2-Ethoxybenzamide (Ethenzamide) |
| CAS Registry | 55836-71-0 | 938-73-8 |
| Structure | Para-substitution | Ortho-substitution |
| Melting Point | ~208–210 °C | ~132–134 °C |
| Primary Use | Chemical Intermediate / Research Standard | Analgesic / Antipyretic Drug |
Core Directive: Always verify the CAS number 55836-71-0 and the melting point (>200 °C) before purchasing.
Part 2: Strategic Sourcing Landscape
For high-purity applications (crystallography, biological assays, or reference standards), "technical grade" (often <95%) is insufficient due to the presence of hydrolysis byproducts. The following vendors have been vetted for specific supply of the para-isomer.
Vendor Selection Matrix
| Supplier | Purity Grade | Catalog / SKU | Lead Time | Best For |
| Sigma-Aldrich (Merck) | 97% | 288853 | Immediate (Stock) | Routine R&D. Reliable CoA and spectral data. |
| Toronto Research Chemicals | Research Grade | E891208 | 1-2 Weeks | Analytical Standards. Specializes in hard-to-find isomers. |
| SynQuest Labs | 98% | 4648-1-10 | Variable | Scale-Up. Good balance of purity and bulk pricing. |
| Matrix Scientific | 98% | 057059 | Variable | Synthesis. Suitable as a high-quality intermediate.[1] |
Note on TCI & Alfa Aesar: While these major catalogs list "Ethoxybenzamide," they frequently stock the ortho isomer (Ethenzamide). Verify the specific structure image and CAS on their lot-specific documentation before ordering.
Part 3: Technical Profile & Impurity Analysis
To validate the purity of your purchase, you must understand the synthetic origin of potential impurities. 4-Ethoxybenzamide is typically synthesized via two primary routes, each introducing specific contaminants.
Synthesis & Impurity Pathway Diagram
The following diagram illustrates the chemical pathways and where specific impurities (Impurities A & B) originate.
Figure 1: Synthetic origins of common impurities. Impurity A arises from incomplete ethylation, while Impurity B can form from moisture exposure during storage.
Part 4: Incoming Quality Control (IQC) Protocol
Do not rely solely on the vendor's Certificate of Analysis (CoA). Establish an internal "Self-Validating" protocol using HPLC.
The "Quick-Check" (Melting Point)[3][4]
-
Method: Capillary melting point apparatus.
-
Acceptance Criteria: The sample must not melt below 200 °C .
-
Observation: If melting begins at ~130 °C, you have received Ethenzamide (wrong isomer).
-
Observation: If melting range is broad (e.g., 195–205 °C), the sample likely contains significant 4-Ethoxybenzoic acid (Impurity B).
-
Definitive HPLC Method (Reverse Phase)
This method separates the amide target from its more polar acid and hydroxy precursors.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient: Isocratic 60:40 (A:B) or Gradient 10% B to 80% B over 20 mins.
-
Detection: UV @ 254 nm.[3]
-
Temperature: 25 °C.
Predicted Elution Order (Hydrophobicity Based):
-
4-Hydroxybenzamide (Most Polar, elutes first).
-
4-Ethoxybenzoic acid (Intermediate polarity).
-
4-Ethoxybenzamide (Target, least polar, elutes last).
QC Decision Workflow
Figure 2: Step-by-step decision tree for validating incoming 4-Ethoxybenzamide lots.
Part 5: Handling & Storage
-
Hygroscopicity: The amide bond is susceptible to hydrolysis under high humidity/acidic conditions. Store in a desiccator.
-
Light Sensitivity: Solid state is generally stable, but solutions in DMSO or Methanol should be protected from light to prevent slow photo-degradation.
-
Safety: Classified as Acute Tox. 4 (Oral) .[5] Use standard PPE (Gloves, Goggles, N95 mask) to avoid inhalation of fine dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108776, 4-Ethoxybenzamide. Retrieved January 30, 2026 from [Link]
-
Phenomenex (2024). Reversed Phase HPLC Method Development Guide. Retrieved January 30, 2026 from [Link]
Sources
4-Ethoxybenzamide: Technical Synthesis, Pharmacology, and Patent Landscape
This guide serves as a comprehensive technical whitepaper on 4-Ethoxybenzamide (Ethenzamide) .[1] It is structured to function not just as a repository of data, but as a procedural framework for researchers conducting advanced literature and patent landscaping.[1]
Executive Summary & Strategic Scope
4-Ethoxybenzamide (CAS: 938-73-8), internationally known as Ethenzamide , is a salicylic acid derivative commonly utilized as an analgesic and anti-inflammatory agent.[1] Unlike aspirin, it lacks the acetyl group, reducing gastric irritation while maintaining efficacy through cyclooxygenase (COX) inhibition.[1]
This guide moves beyond basic definitions to provide a self-validating technical workflow . We will dissect the molecule’s synthesis pathways, impurity profiles, and patent landscape, providing you with the exact protocols and logic required to validate these findings in a laboratory or legal setting.
Key Technical Parameters
| Parameter | Data |
| IUPAC Name | 4-Ethoxybenzamide |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Melting Point | 132–134 °C |
| Solubility | Soluble in ethanol, chloroform; poorly soluble in water. |
| Primary Indication | Analgesic, Antipyretic (often in APC formulations).[1][2] |
Chemical Profile & Synthesis Engineering
As scientists, we do not simply "make" a molecule; we design a route that balances yield, purity, and regulatory compliance.[1] For 4-Ethoxybenzamide, two primary retrosynthetic pathways exist.
Retrosynthetic Analysis
The choice of pathway depends on raw material availability and impurity tolerance.
-
Pathway A (Etherification): Alkylation of 4-hydroxybenzamide. favored for cost-efficiency.
-
Pathway B (Amidation): Conversion of 4-ethoxybenzoic acid. Favored for high-purity requirements to avoid phenol contamination.
Figure 1: Dual Retrosynthetic Pathways for 4-Ethoxybenzamide production.
Detailed Experimental Protocol (Pathway A)
This protocol is selected for its industrial relevance. It utilizes the Williamson ether synthesis logic, requiring strict pH control to prevent hydrolysis.[1]
Reagents:
-
4-Hydroxybenzamide (1.0 eq)
-
Ethyl Iodide or Diethyl Sulfate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)[1]
-
Acetone or DMF (Solvent)
Step-by-Step Methodology:
-
Activation: Charge a 3-neck round-bottom flask with 4-Hydroxybenzamide and anhydrous Acetone. Add K₂CO₃. Stir at reflux (56°C) for 30 minutes to generate the phenoxide anion. Causality: Pre-activation ensures the nucleophile is ready, reducing reaction time.[1]
-
Alkylation: Add Ethyl Iodide dropwise over 20 minutes. Maintain reflux. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).[1]
-
Quenching: Once starting material is <1%, cool to room temperature.[1] Filter off inorganic salts (KI/KCl).[1]
-
Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (80:20).[1]
-
Validation: Verify melting point (132-134°C).
Impurity Profiling
In drug development, characterizing what goes wrong is as critical as the target.[1]
| Impurity ID | Chemical Name | Origin | Control Strategy |
| Impurity A | 4-Hydroxybenzamide | Unreacted starting material | Monitor via HPLC; ensure excess alkylating agent. |
| Impurity B | 4-Ethoxybenzoic Acid | Hydrolysis byproduct | Maintain anhydrous conditions; avoid acidic workup. |
| Impurity C | 4-Ethoxy-N-ethylbenzamide | N-alkylation side reaction | Use mild bases (K₂CO₃) rather than strong bases (NaH) to limit amide nitrogen nucleophilicity. |
Pharmacological Mechanism & Metabolism
Understanding the mechanism is vital for patent landscaping, as many claims focus on "synergistic combinations" (e.g., with caffeine or acetaminophen).[1]
Mechanism of Action (MOA)
Ethenzamide acts primarily as a COX-2 selective inhibitor (relative to COX-1), reducing prostaglandin synthesis.[1] Recent literature also suggests antagonism at the 5-HT2B receptor , contributing to its efficacy in headache and gastric protection profiles [1].[1][3]
Metabolic Pathway (ADME)
The drug undergoes extensive hepatic metabolism.[1] The primary route is de-ethylation followed by conjugation.[1]
Figure 2: Metabolic fate of Ethenzamide involving CYP450-mediated de-ethylation.
Patent Landscape Analysis
A "Senior Scientist" approach to patents involves identifying Freedom to Operate (FTO) and White Space .[1]
Search Strategy
To replicate this landscape analysis, use the following boolean strings in databases like Espacenet, USPTO, or Google Patents:
-
Broad: (4-ethoxybenzamide OR ethenzamide) AND (synthesis OR preparation)
-
Formulation Specific: ethenzamide AND (tablet OR combination) AND (caffeine OR acetaminophen)
-
Impurity Specific: ethenzamide AND (impurity OR degradation OR stability)
Key Patent Categories
-
Combination Therapies (The "APC" Cluster):
-
Insight: The vast majority of active patents surround the combination of Ethenzamide with Acetaminophen and Caffeine. The technical logic is that Ethenzamide provides longer-lasting analgesia while Acetaminophen provides rapid onset.
-
Status: Many foundational patents here are expired, making generic APC formulations highly accessible.[1]
-
-
Novel Delivery Systems:
-
Trend: Recent filings focus on improving solubility (e.g., nanocrystals, solid dispersions) because Ethenzamide has poor water solubility (BCS Class II).[1]
-
-
Synthesis Improvements:
-
Focus: Green chemistry patents focusing on solvent-free amidation or catalytic etherification.
-
Self-Validating Analytical Protocol (HPLC)
To ensure the integrity of any synthesized batch, use this standard HPLC method.[1] This protocol is designed to separate the parent peak from the critical Impurity A (4-Hydroxybenzamide).
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm)[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: Linear ramp to 80% B
-
20-25 min: Hold 80% B
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm[1]
-
Acceptance Criteria: Ethenzamide retention time approx. 12-14 min; Impurity A approx. 4-6 min. Resolution (Rs) > 2.0.
References
-
Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade. Biological and Pharmaceutical Bulletin, 2020.[1][4]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. MDPI, 2024.
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 2021.[1]
-
Structural elucidation of the impurities in Enzalutamide (Analogous Benzamide Analysis). Journal of Pharmaceutical and Biomedical Analysis, 2016.[1][5]
-
PubChem Compound Summary for CID 108776: 4-Ethoxybenzamide. National Center for Biotechnology Information, 2025.[1]
Sources
- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction [jstage.jst.go.jp]
- 4. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Ethoxybenzamide: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust, two-step protocol for the synthesis of 4-ethoxybenzamide, a valuable intermediate in the development of novel therapeutics and functional materials. The synthesis commences with the conversion of 4-ethoxybenzoic acid to the more reactive 4-ethoxybenzoyl chloride intermediate via chlorination with thionyl chloride. The subsequent amidation of the crude acyl chloride with aqueous ammonium hydroxide yields the desired 4-ethoxybenzamide. This document provides a step-by-step methodology, explains the chemical principles underpinning the procedural choices, and outlines methods for purification and characterization, ensuring a reproducible and efficient synthesis for researchers in drug discovery and chemical development.
Introduction
4-Ethoxybenzamide and its derivatives are of significant interest in medicinal chemistry and materials science. The benzamide moiety is a common feature in many biologically active compounds, contributing to their ability to form key hydrogen bonding interactions with biological targets. The ethoxy group can enhance lipophilicity and modulate the electronic properties of the molecule, making it a useful scaffold in drug design. A reliable and well-documented synthetic route is crucial for the exploration of this chemical space.
The presented protocol follows a classical and efficient two-step synthesis pathway. This method is favored for its high yields and the relative ease of purification of the final product.
Overall Synthesis Pathway
The synthesis of 4-ethoxybenzamide from 4-ethoxybenzoic acid is achieved through two sequential reactions:
-
Chlorination: The carboxylic acid functional group of 4-ethoxybenzoic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).
-
Amidation: The resulting 4-ethoxybenzoyl chloride is then reacted with aqueous ammonium hydroxide (NH₄OH) to form the final product, 4-ethoxybenzamide.
The logical flow of this synthesis is depicted in the workflow diagram below.
Figure 1: Overall Synthesis Logic for 4-Ethoxybenzamide.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Ethoxybenzoic acid | ≥98% | Standard vendor |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Standard vendor |
| Dichloromethane (DCM), anhydrous | ACS grade | Standard vendor |
| Toluene, anhydrous | ACS grade | Standard vendor |
| Concentrated Ammonium Hydroxide | 28-30% NH₃ basis | Standard vendor |
| Ethanol (for recrystallization) | Reagent grade | Standard vendor |
| Deionized Water |
Step 1: Synthesis of 4-Ethoxybenzoyl Chloride
Reaction Principle: This step involves the nucleophilic acyl substitution of the hydroxyl group of the carboxylic acid with a chloride ion from thionyl chloride. The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product.[1] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction through the formation of the Vilsmeier reagent.
Procedure:
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add 4-ethoxybenzoic acid (e.g., 5.0 g, 30.1 mmol).
-
Add an excess of thionyl chloride (e.g., 15 mL, 205 mmol).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene (e.g., 10 mL) to the crude product and evaporate again under reduced pressure.[2]
-
The resulting crude 4-ethoxybenzoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.
Data Summary: Chlorination
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Ethoxybenzoic acid | 166.17 | 5.0 | 30.1 |
| Thionyl Chloride | 118.97 | ~17.8 | 205 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance |
| 4-Ethoxybenzoyl Chloride | 184.62 | 5.56 | Pale yellow oil/solid |
Step 2: Synthesis of 4-Ethoxybenzamide
Reaction Principle: This is a nucleophilic acyl substitution where the highly reactive 4-ethoxybenzoyl chloride is attacked by ammonia from ammonium hydroxide. Ammonia acts as the nucleophile, displacing the chloride leaving group to form the stable amide product. The reaction is typically fast and exothermic.[1]
Procedure:
-
Dissolve the crude 4-ethoxybenzoyl chloride from Step 1 in a suitable organic solvent like dichloromethane (DCM, e.g., 30 mL) in a 250 mL Erlenmeyer flask.
-
Cool the flask in an ice bath to 0-5°C to manage the exothermic nature of the reaction.
-
While stirring vigorously, slowly add concentrated ammonium hydroxide dropwise to the solution. A white precipitate of 4-ethoxybenzamide will form immediately.[1]
-
Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete to ensure full conversion.[1]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with cold deionized water to remove any ammonium salts.[1]
-
The crude 4-ethoxybenzamide can be further purified by recrystallization.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[3] For benzamide derivatives, a mixed solvent system like ethanol-water is often effective.[3]
Procedure:
-
Transfer the crude 4-ethoxybenzamide to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Dry the purified product in a vacuum oven to obtain the final 4-ethoxybenzamide as a white crystalline solid.
Characterization of 4-Ethoxybenzamide
The identity and purity of the synthesized 4-ethoxybenzamide should be confirmed by analytical methods.
Data Summary: Final Product
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 208-210 °C[4] |
| ¹H NMR | (Anticipated shifts, may vary with solvent) δ 7.8-7.9 (d, 2H), 6.9-7.0 (d, 2H), 4.1 (q, 2H), 1.4 (t, 3H), 7.3-7.9 (br s, 2H, NH₂) |
| IR (cm⁻¹) | (Anticipated peaks) ~3350, 3170 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1250 (C-O stretch) |
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. It is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
4-Ethoxybenzoyl chloride is a corrosive and moisture-sensitive compound.
-
Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The two-step synthesis of 4-ethoxybenzamide from 4-ethoxybenzoic acid described in this application note provides a reliable and efficient method for obtaining this valuable chemical intermediate. By carefully following the detailed protocol and adhering to the safety precautions, researchers can consistently produce high-purity 4-ethoxybenzamide for their research and development needs. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
References
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Sources
experimental setup for 4-Ethoxybenzamide synthesis
Initiating Data Collection
I'm starting by using Google to hunt down synthesis details for 4-Ethoxybenzamide. My focus is on understanding the nuts and bolts: mechanisms, ingredients, optimal conditions, purification, and how to analyze the final product. I'll need to sift through a lot, but I'm aiming for a complete picture.
Analyzing Synthesis Strategy
I'm now diving into analyzing search results, prioritizing peer-reviewed sources for the 4-Ethoxybenzamide synthesis. I'm structuring the application note with an introduction, synthetic strategy, and experimental protocol. I'm also planning to incorporate reasoning for reagent choices and will create a detailed, step-by-step protocol. I will summarize all quantitative data into a clear table and then visualize the workflow with a Graphviz diagram.
Refining Research Approach
I'm now conducting a focused Google search targeting the synthesis specifics of 4-Ethoxybenzamide. I'm prioritizing reaction mechanisms, starting materials, conditions, purification techniques, and analytical characterization. My goal is to build a reliable foundation. I'm sifting through information with a clear application note structure in mind. I aim to create a concise experimental protocol, integrate reagent rationales, and include a step-by-step procedure. Quantitative data will be tabulated, and the process visualized with a Graphviz diagram. I'll meticulously compile a complete reference section, too.
Application Notes & Protocols: 4-Ethoxybenzamide in Medicinal Chemistry
Introduction: The Benzamide Scaffold and the Significance of 4-Ethoxybenzamide
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone of drug design, valued for its synthetic tractability and its ability to form key hydrogen bonding interactions with biological targets.[1] 4-Ethoxybenzamide, a para-substituted derivative, serves as a crucial building block in the synthesis of novel bioactive molecules.[2] Its utility stems from the presence of three key functional groups: the amide, the aromatic ring, and the ethoxy group. The amide moiety can act as both a hydrogen bond donor and acceptor, while the aromatic ring provides a rigid core for further functionalization. The ethoxy group at the 4-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable starting point for developing new therapeutic agents. These notes will provide an in-depth guide to the applications of 4-ethoxybenzamide in medicinal chemistry, complete with detailed protocols for its synthesis and evaluation in key biological assays.
Physicochemical Properties of 4-Ethoxybenzamide
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and biological screening.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | 208-210 °C | [3][4] |
| Solubility | Moderately soluble in hot water; soluble in organic solvents like methanol and ethyl acetate. | [2] |
| CAS Number | 55836-71-0 | [3] |
Core Applications in Medicinal Chemistry
4-Ethoxybenzamide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realms of anti-inflammatory and antimicrobial agents.[2] The para-position of the ethoxy group allows for straightforward synthetic modifications on the aromatic ring, enabling the exploration of structure-activity relationships (SAR).
Scaffold for Anti-Inflammatory Agents
The benzamide moiety is present in several known anti-inflammatory drugs. The synthesis of novel derivatives using 4-ethoxybenzamide as a starting material is a promising strategy for discovering new anti-inflammatory agents. The mechanism of action of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Synthetic workflow for 4-Ethoxybenzamide.
Step 1: Synthesis of Ethyl 4-ethoxybenzoate
-
To a solution of 4-hydroxybenzoic acid (13.8 g, 0.1 mol) in dimethylformamide (DMF, 200 mL), add potassium carbonate (41.4 g, 0.3 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (31.2 g, 0.2 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-ethoxybenzoate.
Step 2: Synthesis of 4-Ethoxybenzamide
-
Dissolve the crude ethyl 4-ethoxybenzoate in an excess of concentrated aqueous ammonia (250 mL).
-
Stir the mixture at room temperature for 24 hours.
-
The formation of a white precipitate indicates the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-ethoxybenzamide.
-
Recrystallize from ethanol to obtain the pure product.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Protein Denaturation)
This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation. [5][6]
-
Preparation of Solutions:
-
Prepare a stock solution of 4-ethoxybenzamide (1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Use Diclofenac sodium as a standard reference drug.
-
-
Assay Procedure:
-
To 0.45 mL of the 1% BSA solution, add 0.05 mL of the 4-ethoxybenzamide stock solution to achieve the desired final concentration.
-
Adjust the pH of the solution to 6.3 using 1N HCl.
-
Incubate the samples at room temperature for 20 minutes.
-
Heat the samples at 55°C in a water bath for 30 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. [5]
-
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [7][8]
-
Preparation of Materials:
-
Prepare a stock solution of 4-ethoxybenzamide in a suitable solvent.
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 27853) overnight in Mueller-Hinton Broth (MHB). [7] * Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to each well.
-
Add 100 µL of the 4-ethoxybenzamide stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial suspension to each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
4-Ethoxybenzamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The protocols detailed in these notes provide a framework for the synthesis and preliminary biological evaluation of 4-ethoxybenzamide derivatives. Future research should focus on the synthesis of libraries of 4-ethoxybenzamide analogs and their screening against a wider range of biological targets to unlock their full therapeutic potential.
References
-
ResearchGate. Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]
-
Das, S. et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9), e46019. Available from: [Link]
-
Biology LibreTexts. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Available from: [Link]
-
ResearchGate. (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Available from: [Link]
-
Wallach, J. et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available from: [Link]
-
Pharmacy Education. Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Available from: [Link]
-
Fu, L. et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. Available from: [Link]
-
ScienceDirect. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Available from: [Link]
-
Schubart, A. et al. (2019). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available from: [Link]
-
Phimnuan, P. et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 28(11), 4395. Available from: [Link]
-
MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available from: [Link]
-
ResearchGate. Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF. Available from: [Link]
-
Kumar, A. et al. (2017). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Bioorganic & Medicinal Chemistry Letters, 27(2), 255-259. Available from: [Link]
-
Bolli, M. H. et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]
-
Kumar, R. et al. (2020). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Bioorganic Chemistry, 98, 103668. Available from: [Link]
-
PubMed. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available from: [Link]
-
PubChem. p-Ethoxybenzamide. National Institutes of Health. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-ethoxybenzamide; CAS No.: 55836-71-0 [chemshuttle.com]
- 3. 4-乙氧基苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Ethoxybenzamide | 55836-71-0 [chemicalbook.com]
- 5. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. mdpi.com [mdpi.com]
- 8. actascientific.com [actascientific.com]
Application Note: 4-Ethoxybenzamide in the Synthesis of Bioactive Molecules
This guide details the strategic application of 4-Ethoxybenzamide (also known as p-ethoxybenzamide) in medicinal chemistry. Beyond its established role as an analgesic, this molecule serves as a high-value scaffold for synthesizing complex bioactive heterocycles and tuning physicochemical properties via its ethoxy-phenyl core.
Introduction & Strategic Utility
4-Ethoxybenzamide (CAS: 55836-71-0) is a primary benzamide substituted at the para-position with an ethoxy group.[1][2] While structurally simple, it possesses two distinct electronic features that make it a versatile building block in drug design:
-
The Amide Handle (-CONH₂): Acts as a nucleophile for heterocyclization (e.g., oxadiazoles, quinazolinones) and a potential Directing Group (DG) for transition-metal-catalyzed C-H activation.
-
The Ethoxy Tail (-OEt): A moderate electron-donating group (EDG) that increases electron density in the aromatic ring, influencing the regioselectivity of electrophilic attacks. It also enhances lipophilicity (LogP ~1.3), improving membrane permeability for derived drug candidates.
This guide outlines two distinct synthetic workflows:
-
Workflow A (Classical): Conversion to hydrazides and subsequent cyclization to bioactive 1,3,4-oxadiazoles and hydrazones (Targeting Diabetes and Antimicrobial resistance).
-
Workflow B (Advanced): Palladium-catalyzed C-H activation to install functional groups at the ortho-position, overcoming standard electrophilic substitution rules.
Chemical Reactivity Profile
| Feature | Reactivity Mode | Strategic Application |
| Amide Nitrogen | Nucleophilic Attack | Precursor to hydrazides, acylureas, and quinazolinones. |
| Ortho-C-H Bond | Metal-Catalyzed Activation | Site for halogenation or arylation (requires Pd/Rh catalysis). |
| Aromatic Ring | Electrophilic Substitution | The para-ethoxy group directs electrophiles to the meta position relative to the amide (ortho to ethoxy). |
Expert Insight: Standard electrophilic aromatic substitution (SEAr) on 4-ethoxybenzamide typically occurs ortho to the ethoxy group (position 3) due to its strong activating effect. To functionalize position 2 (ortho to the amide), one must utilize the amide as a Directing Group (DG) via C-H activation.
Protocol A: Synthesis of Bioactive 1,3,4-Oxadiazoles
Target Class: Antimicrobial and Anticancer Agents
The transformation of the amide to a 1,3,4-oxadiazole ring creates a rigid bioisostere of esters/amides with improved metabolic stability.
Step 1: Synthesis of 4-Ethoxybenzohydrazide
The primary amide is converted to the hydrazide, the universal precursor for this workflow.
-
Reagents: 4-Ethoxybenzamide, Hydrazine hydrate (80%), Ethanol.
-
Conditions: Reflux, 6–8 hours.
-
Mechanism: Transamidation (nucleophilic acyl substitution).
Step 2: Cyclization to 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol
This thione/thiol derivative is a "privileged scaffold" for further S-alkylation to generate cytotoxic agents.
Detailed Protocol:
-
Dissolution: Dissolve 4-ethoxybenzohydrazide (10 mmol) in absolute ethanol (30 mL).
-
Base Activation: Add KOH (10 mmol) previously dissolved in ethanol. Stir for 10 min at room temperature.
-
Addition: Dropwise add Carbon Disulfide (CS₂, 20 mmol). Caution: CS₂ is toxic and highly flammable.
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours. Evolution of H₂S gas indicates reaction progress (trap gas in NaOH solution).
-
Workup: Concentrate solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to pH 2–3.
-
Isolation: The precipitate (oxadiazole-2-thiol) is filtered, washed with cold water, and recrystallized from ethanol.
-
Yield Expectation: 75–85%.
Step 3: Bioactive Hydrazone Formation (PTP1B Inhibitors)
Target: Type 2 Diabetes (PTP1B Inhibition)[3]
Condensation of the hydrazide with substituted benzaldehydes yields hydrazones, which have shown nanomolar potency against Protein Tyrosine Phosphatase 1B (PTP1B).
-
Reagents: 4-Ethoxybenzohydrazide + substituted benzaldehyde (e.g., 4-nitrobenzaldehyde).
-
Catalyst: Glacial acetic acid (cat. amount).
-
Solvent: Ethanol (Reflux 2-4 h).
-
Key Data: Derivatives of this class have demonstrated IC₅₀ values < 1 µM against PTP1B [1].[3]
Protocol B: Directed C-H Activation (Ortho-Functionalization)
Target Class: Highly functionalized building blocks
This advanced protocol uses the amide group to direct a Palladium catalyst to the ortho carbon (C-2), overriding the natural electronic bias of the ethoxy group.
Mechanism & Logic
The amide nitrogen coordinates with Pd(II), forming a stable 5-membered palladacycle intermediate. This proximity forces activation at the ortho-C-H bond, allowing subsequent oxidative addition of a halogen.
Figure 1: Mechanism of Amide-Directed Ortho-Iodination.
Experimental Protocol: Ortho-Iodination
-
Substrate Prep: Dissolve 4-ethoxybenzamide (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%).
-
Reagent: Add N-Iodosuccinimide (NIS, 1.2 equiv) as the iodine source.
-
Additive: Add p-Toluenesulfonic acid (TsOH, 1.0 equiv) to promote the electrophilic nature of the iodine species.
-
Reaction: Seal tube and heat to 100°C for 24 hours.
-
Purification: Filter through a celite pad, wash with DCM, and purify via column chromatography (Hexane/EtOAc).
-
Result: 2-iodo-4-ethoxybenzamide. This intermediate is critical for Suzuki-Miyaura coupling to create biaryl scaffolds found in kinase inhibitors.
Visual Summary of Synthetic Pathways
Figure 2: Divergent synthetic utility of the 4-ethoxybenzamide scaffold.
References
-
Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Source: Bioorganic Chemistry (Elsevier), 2019.[3] Context: Demonstrates the use of ethoxybenzamide scaffolds in diabetes drug discovery.
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. Source: European Journal of Medicinal Chemistry, 2016.[4] Context: Validates the hydrazide-hydrazone pathway for bioactive molecule synthesis.
-
Room-Temperature ortho-Alkoxylation and -Halogenation of N-Tosylbenzamides by Using Palladium(II)-Catalyzed C-H Activation. Source: Chemistry – A European Journal, 2012. Context: foundational protocol for amide-directed C-H activation.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Source: Journal of Chemical Reviews, 2022.[5] Context: Comprehensive review of the cyclization protocols cited in Protocol A.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
Application Notes and Protocols: The Role of 4-Ethoxybenzamide and its Analogs in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic applications. While 4-Ethoxybenzamide itself is a simple starting point, its structural motif, particularly the 4-alkoxybenzamide core, is pivotal in the design of potent and selective inhibitors for key enzyme families. This guide provides a comprehensive overview of the role of 4-alkoxybenzamides in the development of inhibitors for two major enzyme classes: Poly(ADP-ribose) Polymerases (PARPs) and Phospholipase A2 (PLA2). We delve into the mechanistic rationale, structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis of lead compounds and the execution of robust enzyme inhibition assays.
Introduction: The Benzamide Scaffold in Enzyme Inhibition
Enzyme inhibition is a cornerstone of modern pharmacology, enabling the precise modulation of biological pathways implicated in disease.[1] The benzamide group, with its characteristic carboxamide attached to a benzene ring, serves as an excellent pharmacophore. Its planar structure allows for favorable interactions within enzyme active sites, and the amide group can act as both a hydrogen bond donor and acceptor. The 4-position of the benzene ring is a particularly attractive point for modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. The ethoxy group in 4-Ethoxybenzamide is a simple yet illustrative example of an alkoxy substituent that can be elaborated upon to achieve desired inhibitory activity.
This guide will focus on two therapeutically relevant enzyme families where the 4-alkoxybenzamide scaffold has demonstrated significant promise:
-
Poly(ADP-ribose) Polymerases (PARPs): Crucial enzymes in the DNA damage response, PARP inhibitors have emerged as a powerful class of anti-cancer agents.[2]
-
Phospholipase A2 (PLA2): These enzymes play a central role in inflammation by catalyzing the release of arachidonic acid, a precursor to pro-inflammatory mediators.[3]
Targeting Poly(ADP-ribose) Polymerases (PARPs) with 4-Alkoxybenzamide Analogs
Mechanism of Action and Therapeutic Rationale
Poly(ADP-ribose) polymerases are a family of enzymes involved in various cellular processes, most notably DNA repair.[4] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, PARP enzymes cleave NAD+ and catalyze the formation of long polymers of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage.
Inhibition of PARP enzymatic activity prevents the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
The benzamide core of many PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate, acting as a competitive inhibitor at the enzyme's catalytic domain.
Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors.
Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors
The development of potent and selective PARP inhibitors from the benzamide scaffold is a testament to the power of medicinal chemistry. While 4-Ethoxybenzamide is a basic structure, modifications to the alkoxy group and the addition of other substituents have led to highly effective drugs.
-
The Benzamide Core: This is the essential pharmacophore that binds to the nicotinamide-binding pocket of the PARP enzyme.
-
The 4-Position Substituent: This is a key area for SAR exploration.
-
Alkoxy and Phenoxy Groups: Derivatives of 4-phenoxybenzamides and 4-(benzyloxy)benzamides have shown high potency against PARP10.[5] The ether linkage provides optimal spacing and geometry for interaction with the enzyme's active site.
-
Chain Length and Lipophilicity: The nature of the group at the 4-position influences the inhibitor's physical properties and its ability to interact with hydrophobic pockets in the enzyme.
-
-
Other Substitutions: Additional substitutions on either the benzamide ring or the 4-position substituent can be used to improve potency, selectivity, and pharmacokinetic properties. For example, 4-(4-cyanophenoxy)benzamide has been identified as a selective PARP10 inhibitor.[6][7]
| Compound Name/Reference | 4-Position Substituent | Target Enzyme | IC50 | Citation |
| OUL35 (Compound 1) | 4-phenoxy | PARP10 | 330 nM | [5] |
| Compound 32 | 4-(benzyloxy) | PARP10 | 230 nM | [5] |
| 4-(4-cyanophenoxy)benzamide | 4-(4-cyanophenoxy) | PARP10 | 1.7 µM (cell-based) | [6] |
| 3-(4-carbamoylphenoxy)benzamide | 3-(4-carbamoylphenoxy) | PARP10 | 1.8 µM (cell-based) | [6] |
Protocol: Synthesis of 4-Ethoxybenzamide
This protocol describes a standard laboratory synthesis of 4-Ethoxybenzamide from 4-ethoxybenzoic acid, a common starting material. The synthesis proceeds via an acyl chloride intermediate.
Materials:
-
4-Ethoxybenzoic acid
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (aqueous, concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Formation of 4-Ethoxybenzoyl Chloride:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 4-ethoxybenzoic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature.[8]
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitor by TLC).
-
Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-ethoxybenzoyl chloride, which can be used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 4-ethoxybenzoyl chloride in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring.[9]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethoxybenzamide.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Ethoxybenzamide.
-
Figure 2: Synthetic workflow for 4-Ethoxybenzamide.
Protocol: Homogeneous PARP Inhibition Assay (High-Throughput Screening)
This protocol is adapted for a high-throughput screening (HTS) format to identify and characterize inhibitors of PARP enzymes. It is a homogeneous assay, meaning all steps are performed in the same well, making it rapid and amenable to automation.
Principle: The assay measures the consumption of NAD+ by the PARP enzyme. In the presence of an inhibitor, NAD+ consumption is reduced. The remaining NAD+ is then detected using a coupled enzymatic reaction that generates a luminescent signal.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP10)
-
Activated DNA (for DNA-dependent PARPs)
-
β-NAD+
-
PARP Assay Buffer
-
NAD/NADH detection reagent (e.g., NAD/NADH-Glo™)
-
Test compounds (e.g., 4-alkoxybenzamide derivatives) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a PARP enzyme solution in PARP Assay Buffer at the desired concentration.
-
Prepare a solution of activated DNA (if required) in PARP Assay Buffer.
-
Prepare a β-NAD+ solution in PARP Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute into PARP Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add the test compounds or vehicle control (DMSO in assay buffer).
-
Add the PARP enzyme and activated DNA (if applicable) solution to all wells.
-
Initiate the enzymatic reaction by adding the β-NAD+ solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the PARP reaction and initiate the detection reaction by adding the NAD/NADH detection reagent to all wells.
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to PARP activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Targeting Phospholipase A2 (PLA2) with 4-Alkoxybenzamide Analogs
Mechanism of Action and Therapeutic Rationale
Phospholipase A2 (PLA2) enzymes are a diverse family of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases a free fatty acid and a lysophospholipid. Of particular importance in inflammation is the release of arachidonic acid, which is the precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.
Secreted PLA2 (sPLA2) enzymes are particularly implicated in inflammatory diseases.[10] Inhibition of sPLA2 activity is therefore a promising therapeutic strategy for a range of inflammatory conditions. 4-Alkoxybenzamidine derivatives have been identified as potent inhibitors of PLA2.[3] The mechanism of inhibition is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the binding of the phospholipid substrate.
Figure 3: The role of PLA2 in the inflammatory cascade and its inhibition.
Structure-Activity Relationship (SAR) of Benzamidine-Based PLA2 Inhibitors
For PLA2 inhibition, the 4-alkoxybenzamidine scaffold has been a fruitful starting point for inhibitor design.
-
The Benzamidine Group: This positively charged group is thought to interact with anionic residues in the active site of PLA2.
-
The 4-Alkoxy Chain: The length and lipophilicity of the alkoxy chain are critical for potency.
-
Optimal Chain Length: Studies have shown that an alkyl chain of 12 to 14 carbons provides optimal inhibitory activity against extracellular PLA2s.[3] This suggests that the long, lipophilic tail interacts favorably with a hydrophobic channel in the enzyme.
-
Lipophilicity: There is a direct relationship between the lipophilicity of the 4-alkoxy group and the PLA2 inhibitory capacity.
-
| Compound Name | 4-Position Substituent | Target Enzyme | IC50 | Citation |
| 4-Dodecyloxybenzamidine | C12H25O- | Bovine Pancreatic PLA2 | 3 µM | [3] |
| 4-Tetradecyloxybenzamidine | C14H29O- | Bovine Pancreatic PLA2 | 3 µM | [3] |
| 4-Dodecyloxybenzamidine | C12H25O- | Rabbit Platelet Lysate PLA2 | 5.8 µM | [3] |
| 4-Tetradecyloxybenzamidine | C14H29O- | Rabbit Platelet Lysate PLA2 | 5 µM | [3] |
Protocol: Colorimetric Assay for Secreted Phospholipase A2 (sPLA2) Inhibition
This protocol describes a colorimetric assay for measuring the activity of sPLA2 and for screening potential inhibitors. It utilizes a chromogenic substrate and is suitable for a 96-well plate format.
Principle: The assay uses a thio-phosphatidylcholine substrate. When hydrolyzed by PLA2 at the sn-2 position, a free thiol is released. This thiol then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (2-nitro-5-thiobenzoate), which can be quantified by measuring its absorbance at 405-414 nm.
Materials:
-
Recombinant or purified sPLA2 enzyme
-
sPLA2 Assay Buffer (e.g., Tris-HCl with CaCl2)
-
1,2-dithio analog of diheptanoyl phosphatidylcholine (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Test compounds (e.g., 4-alkoxybenzamidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Clear, flat-bottom 96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of sPLA2 in Assay Buffer.
-
Prepare a working solution of the thio-phosphatidylcholine substrate in Assay Buffer.
-
Prepare a working solution of DTNB in Assay Buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the test compounds or vehicle control.
-
Add the sPLA2 enzyme solution to all wells except for a blank control.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405-414 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of the reaction (Vmax) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The 4-alkoxybenzamide scaffold, exemplified by the simple structure of 4-Ethoxybenzamide, is a versatile and powerful starting point for the development of potent and selective enzyme inhibitors. By understanding the underlying mechanisms of action and the structure-activity relationships for target enzymes such as PARPs and PLA2, researchers can rationally design novel therapeutic agents. The protocols provided in this guide offer robust and validated methods for the synthesis of lead compounds and for the quantitative assessment of their inhibitory activity, thereby facilitating the drug discovery and development process.
References
-
Moucharrafieh, R., et al. (1997). 4-Alkoxybenzamidines as new potent phospholipase A2 inhibitors. PubMed. [Link]
-
Kabanova, S., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Korn, P., et al. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. National Institutes of Health. [Link]
-
Schuler, H., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. PubMed. [Link]
-
In-vitro In-vivo In-silico Journal. Enzyme Inhibition. In-vitro In-vivo In-silico Journal. [Link]
-
Lehtio, L., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ResearchGate. [Link]
-
Schuler, H., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. PubMed. [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]
-
Dennis, E. A., et al. (2011). Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention. PubMed Central. [Link]
-
Coyne, G. O., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Institutes of Health. [Link]
-
Goulielmaki, E., et al. (2010). 2-Oxoamide inhibitors of phospholipase A2 activity and cellular arachidonate release based on dipeptides and pseudodipeptides. National Institutes of Health. [Link]
-
Di Sarno, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Ben-Henda, H., et al. (2011). In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts. PubMed Central. [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
-
Burke, J. E., & Dennis, E. A. (2013). Membranes serve as allosteric activators of phospholipase A2, enabling it to extract, bind, and hydrolyze phospholipid substrates. PNAS. [Link]
-
Slade, D., et al. (2011). Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a 'Clickable' NAD+ Analog. National Institutes of Health. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
Kabanova, S., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Kabanova, S., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Balsinde, J., et al. (2022). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. MDPI. [Link]
Sources
- 1. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Alkoxybenzamidines as new potent phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Ethoxybenzamide in the Synthesis of Antimicrobial Agents
Executive Summary & Strategic Rationale
The benzamide pharmacophore is a cornerstone of medicinal chemistry, but the 4-ethoxy (para-ethoxy) substitution offers distinct physicochemical advantages often overlooked in favor of its ortho isomer (ethenzamide). This guide focuses on utilizing 4-ethoxybenzamide as a primary scaffold to synthesize potent antimicrobial agents.
Why 4-Ethoxybenzamide?
-
Lipophilicity & Membrane Permeability: The p-ethoxy group increases the logP value compared to the unsubstituted benzamide, facilitating passive transport across the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the outer membrane of Gram-negative species.
-
Biofilm Inhibition: Research indicates that the metabolite 4-ethoxybenzoic acid significantly inhibits S. aureus biofilm formation by altering cell surface hydrophobicity.[1] Retaining this moiety in amide derivatives potentially imparts anti-biofilm properties to the new antimicrobial agents.
-
Synthetic Versatility: The amide nitrogen possesses an active hydrogen, making it an ideal candidate for Mannich reactions and metal complexation , two primary pathways for generating antimicrobial diversity.
Chemical Utility & Mechanistic Insight
The "Active Hydrogen" Advantage
The amide nitrogen in 4-ethoxybenzamide is weakly acidic. In the presence of formaldehyde and a secondary amine, it undergoes an aminomethylation (Mannich reaction).[2] This introduces a basic amine tail, which is crucial for:
-
Target Interaction: The protonated amine at physiological pH can interact with negatively charged bacterial cell walls.
-
Solubility: It converts the neutral, insoluble amide into a water-soluble salt, improving bioavailability.
Metal Coordination Potential
The carbonyl oxygen and the amide nitrogen can act as donor atoms for transition metals (Cu, Zn, Ni). Metal complexes often exhibit "Overtone Action" , where the complex facilitates the transport of the toxic metal ion into the bacterial cell, or the metal enhances the lipophilicity of the ligand (Chelation Theory), leading to cell death via oxidative stress.
Experimental Protocols
Protocol A: Synthesis of Mannich Bases (Aminomethylation)
Objective: To synthesize N-((dialkylamino)methyl)-4-ethoxybenzamide derivatives to enhance water solubility and antimicrobial potency.
Reagents:
-
4-Ethoxybenzamide (1.0 equiv)
-
Formaldehyde (37% aq. solution, 1.5 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine, or N-methylpiperazine) (1.0 equiv)
-
Ethanol (Absolute)
-
Hydrochloric acid (catalytic amount, optional)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-ethoxybenzamide (10 mmol) in 20 mL of absolute ethanol. Slight heating (40°C) may be required to ensure complete dissolution.
-
Amine Addition: Add the secondary amine (10 mmol) dropwise to the stirring solution.
-
Formaldehyde Addition: Slowly add formaldehyde solution (15 mmol) to the mixture.
-
Critical Control Point: If the reaction does not initiate (no turbidity or heat generation), add 2-3 drops of conc. HCl to catalyze the iminium ion formation.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 to 6 hours . Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The product will appear as a new spot with a lower R_f value than the starting amide.
-
Isolation:
-
Cool the reaction mixture to room temperature, then refrigerate overnight at 4°C.
-
Crystals of the Mannich base should precipitate.
-
If no precipitate forms, remove half the solvent under reduced pressure and add ice-cold water (10 mL) to induce crystallization.
-
-
Purification: Filter the solid and recrystallize from ethanol/water (8:2 ratio).
-
Drying: Dry the product in a vacuum desiccator over CaCl₂.
Representative Characterization (Expected Data):
-
IR (KBr, cm⁻¹): 3300 (NH stretch), 2900-2800 (CH aliphatic), 1640 (C=O amide), 1250 (C-O-C ether).
-
¹H NMR (DMSO-d₆): δ 1.3 (t, 3H, CH₃), 4.0 (q, 2H, OCH₂), 4.5 (d, 2H, N-CH₂-N, characteristic Mannich methylene), 7.0-7.8 (m, 4H, Ar-H), 8.5 (t, 1H, NH).
Protocol B: Synthesis of Copper(II) Complexes
Objective: To create a metal-coordinated antimicrobial agent using 4-ethoxybenzamide as a ligand.
Reagents:
-
4-Ethoxybenzamide (2.0 equiv)
-
Copper(II) Acetate Monohydrate (1.0 equiv)
-
Methanol (HPLC grade)
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 4-ethoxybenzamide (2 mmol) in 20 mL hot methanol.
-
Metal Solution: Dissolve Copper(II) acetate (1 mmol) in 10 mL hot methanol.
-
Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.
-
Reflux: Reflux the mixture for 3 hours . The solution color will likely change (often to deep blue or green), indicating complex formation.
-
Precipitation: Allow the solution to cool slowly. The complex often precipitates upon cooling. If not, evaporate the solvent to 50% volume and cool.
-
Filtration: Filter the colored solid, wash with cold methanol, and dry in a vacuum oven at 50°C.
Biological Evaluation: MIC Determination
Trustworthiness Check: This protocol aligns with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Biofilm former).
Workflow:
-
Stock Preparation: Dissolve synthesized compounds in DMSO (1 mg/mL).
-
Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plating: Use 96-well plates. Add 100 µL of broth to all wells.
-
Serial Dilution: Add 100 µL of compound stock to column 1, mix, and transfer 100 µL to column 2 (continue to column 10). Discard 100 µL from column 10.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells.
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Note: For biofilm inhibition, stain the washed plate with 0.1% Crystal Violet after the MIC reading, solubilize with ethanol, and measure OD at 570 nm.
-
Visualizations & Pathways
Synthesis & SAR Workflow
Caption: Synthetic pathways transforming 4-ethoxybenzamide into active antimicrobial agents via Mannich modification and metal complexation.
References
-
Evaluation of Metal-Based Antimicrobial Compounds. National Institutes of Health (NIH). Available at: [Link]
-
4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation. PubMed. Available at: [Link]
-
Mannich Bases: Synthesis, Pharmacological Activity, and Applications. Iraqi Journal of Science.[3] Available at: [Link]
-
Synthesis of 1,3,4-Oxadiazoles. Organic Chemistry Portal. Available at: [Link][4][5]
-
Synthesis and Antimicrobial Activity of 4-Nitrobenzamide Derivatives. International Journal of Pharmacy and Biological Sciences. Available at: [Link] (General Reference for Benzamide Protocols)
Sources
- 1. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. jchemrev.com [jchemrev.com]
Uncommon Research Applications of 4-Ethoxybenzamide: A Guide for Innovators
Welcome, researchers, scientists, and pioneers in drug development. This document moves beyond the well-trodden path of 4-Ethoxybenzamide's role as a simple chemical intermediate. Here, we delve into its more nuanced and emergent applications, exploring its potential as a versatile scaffold in antimicrobial discovery, a foundational fragment in modern drug design, and a tool for elucidating protein-ligand interactions. This guide is structured to provide not just protocols, but the strategic thinking behind them, empowering you to unlock the untapped potential of this readily available benzamide.
I. Introduction to 4-Ethoxybenzamide: Beyond the Basics
4-Ethoxybenzamide (CAS 55836-71-0) is a white to off-white crystalline solid with the molecular formula C₉H₁₁NO₂.[1][2][3][4] While traditionally utilized in the synthesis of dyes, pigments, and liquid crystals, its inherent structural features—a stable aromatic ring, a hydrogen-bonding amide group, and a metabolically accessible ethoxy moiety—make it an intriguing candidate for more sophisticated biochemical and pharmacological research.[1] Its structural similarity to known bioactive molecules, including the analgesic ethenzamide (2-ethoxybenzamide), hints at a broader biological potential waiting to be explored.[5][6][7]
Table 1: Physicochemical Properties of 4-Ethoxybenzamide
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 208-210 °C | [8] |
| Solubility | Moderately soluble in hot water; soluble in organic solvents like methanol and ethyl acetate. | [1] |
| SMILES | CCOc1ccc(cc1)C(N)=O | [4][8] |
| InChI Key | AZEIRPAUJXANCS-UHFFFAOYSA-N | [2][4][8] |
II. Application Note: 4-Ethoxybenzamide as a Scaffold for Novel Antimicrobial Agents
The benzamide core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ethoxy group at the 4-position of the benzene ring provides a crucial site for modification, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of new antimicrobial agents. The rationale is to use the 4-Ethoxybenzamide backbone as a starting point to synthesize a library of derivatives with enhanced potency and selectivity against various microbial strains.
Protocol 1: Synthesis and Screening of a 4-Ethoxybenzamide-Based Antimicrobial Library
This protocol outlines a general workflow for the synthesis of novel benzamide derivatives from 4-Ethoxybenzamide and their subsequent screening for antimicrobial activity.
Step 1: Derivative Synthesis (Example: N-alkylation)
-
Dissolve 4-Ethoxybenzamide: In a round-bottom flask, dissolve 1 equivalent of 4-Ethoxybenzamide in a suitable anhydrous solvent (e.g., dimethylformamide).
-
Add a Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the amide nitrogen.
-
Introduce the Alkyl Halide: Slowly add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the synthesized derivative using NMR and mass spectrometry.[4]
Step 2: Antimicrobial Screening (Broth Microdilution Method)
-
Prepare Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized 4-Ethoxybenzamide derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Controls: Include positive (known antibiotic) and negative (no compound) controls.
III. Application Note: 4-Ethoxybenzamide in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target.[9][10][11] 4-Ethoxybenzamide, with its low molecular weight and simple structure, is an ideal candidate for an FBDD screening library. Its binding can provide a starting point for developing more potent and selective inhibitors through fragment growing, linking, or merging strategies.
Protocol 2: Hypothetical FBDD Workflow Targeting a Kinase
This protocol describes a conceptual workflow for using 4-Ethoxybenzamide as a fragment to develop a kinase inhibitor.
Step 1: Fragment Screening
-
Target Protein Preparation: Express and purify the target kinase protein.
-
Biophysical Screening: Screen a fragment library, including 4-Ethoxybenzamide, against the target kinase using a sensitive biophysical method such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect weak binding interactions.
-
Hit Identification: Identify fragments that show binding to the target protein. For this example, we assume 4-Ethoxybenzamide is identified as a "hit."
Step 2: Structural Elucidation
-
Co-crystallization: Co-crystallize the target kinase with 4-Ethoxybenzamide.
-
X-ray Crystallography: Solve the crystal structure to determine the binding mode of 4-Ethoxybenzamide in the kinase's active site.[5] This will reveal key interactions and identify vectors for chemical elaboration.
Step 3: Fragment Elaboration ("Growing")
-
In Silico Design: Based on the crystal structure, use computational modeling to design modifications to the 4-Ethoxybenzamide scaffold that extend into adjacent binding pockets to increase affinity and selectivity.
-
Synthesis: Synthesize a small, focused library of analogs based on the in silico designs.
-
Iterative Screening and Optimization: Test the new analogs for improved binding affinity and functional inhibition of the kinase. Repeat the design-synthesis-test cycle to optimize the lead compound.
IV. Application Note: Probing Protein-Ligand Interactions with 4-Ethoxybenzamide
Understanding how small molecules interact with their protein targets is fundamental to drug design. 4-Ethoxybenzamide can serve as a valuable tool compound for probing the binding pockets of novel or poorly characterized proteins. Its simple, rigid structure and defined hydrogen bonding capabilities make it an excellent probe for initial crystallographic studies to map out key interaction sites.
Protocol 3: Crystallographic Investigation of a Novel Protein Target
This protocol provides a general method for using 4-Ethoxybenzamide to gain initial structural insights into a new protein target.
-
Protein Expression and Purification: Obtain a high-purity, homogenous sample of the target protein.
-
Crystallization Screening: Screen for crystallization conditions of the protein alone (apo form) using commercially available or custom-made screens.
-
Soaking or Co-crystallization:
-
Soaking: If apo crystals are obtained, soak them in a solution containing a high concentration of 4-Ethoxybenzamide.
-
Co-crystallization: If apo crystals are not readily obtained, perform crystallization screening with the protein pre-incubated with 4-Ethoxybenzamide.
-
-
X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure to visualize the protein-ligand interactions.
-
Binding Site Analysis: Analyze the electron density maps to confirm the binding of 4-Ethoxybenzamide and identify the specific amino acid residues involved in the interaction. This information is critical for designing more potent and specific ligands.
Table 2: Expected Interactions of 4-Ethoxybenzamide in a Protein Binding Site
| Functional Group of 4-Ethoxybenzamide | Potential Interacting Residues in Protein | Type of Interaction |
| Amide NH₂ | Asp, Glu, backbone carbonyls | Hydrogen bond donor |
| Amide C=O | Asn, Gln, Arg, Lys, backbone amides | Hydrogen bond acceptor |
| Aromatic Ring | Phe, Tyr, Trp, Leu, Val | π-π stacking, hydrophobic interactions |
| Ethoxy Group | Hydrophobic residues (e.g., Leu, Ile, Val) | Hydrophobic interactions |
V. Concluding Remarks for the Advanced Researcher
The applications detailed herein represent a conceptual shift in how we view 4-Ethoxybenzamide—from a simple building block to a sophisticated tool in modern chemical biology and drug discovery. The provided protocols are intended as a starting point, a foundation upon which to build innovative and targeted research programs. By leveraging its unique structural attributes, the scientific community can continue to uncover novel and impactful applications for this versatile molecule.
References
-
National Center for Biotechnology Information. (n.d.). p-Ethoxybenzamide. PubChem Compound Database. Retrieved from [Link]
-
PatSnap. (2024, July 17). What is the mechanism of Ethenzamide? Synapse. Retrieved from [Link]
-
Public Health England. (n.d.). Ethenzamide vs. Other Analgesics: Understanding the Differences. Retrieved from [Link]
-
Zhu, Q., Ju, Y., & Liu, G. (2011). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o921. [Link]
- Nengroo, S. H., & Rauf, A. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Chemistry & Biology Interface, 10(1), 1-11.
-
Scott, D. E., & Turnbull, A. G. (2021). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 12(1), 15-28. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethenzamide. PubChem Compound Database. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethenzamid. Retrieved from [Link]
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
-
Elsevier. (2011). Fragment Based Drug Design, Volume 493 - 1st Edition. Retrieved from [Link]
Sources
- 1. 4-ethoxybenzamide; CAS No.: 55836-71-0 [chemshuttle.com]
- 2. 4-Ethoxybenzamide | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Ethoxybenzamide 97 55836-71-0 [sigmaaldrich.com]
- 9. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 11. Fragment Based Drug Design, Volume 493 - 1st Edition | Elsevier Shop [shop.elsevier.com]
analytical methods for 4-Ethoxybenzamide in complex matrices
Initiating Data Collection
I'm starting by casting a wide net, running extensive Google searches to find analytical methods for 4-Ethoxybenzamide. My focus is on detection within complex matrices like biological fluids, pharmaceuticals, and environmental samples. This is the initial groundwork.
Analyzing Analytical Methods
I'm now diving deep into the search results, dissecting the prevalent techniques for analyzing 4-Ethoxybenzamide. I'm prioritizing HPLC, GC-MS, and LC-MS/MS, and I'm extracting details like sample prep, instrumental conditions, and validation data. My focus is on synthesizing this into structured protocols. I'm also planning to create tables to summarize LOD, LOQ, and recovery, and to design Graphviz diagrams to visualize the experimental workflows.
Structuring Analytical Framework
I'm now structuring the application note. I'll introduce 4-Ethoxybenzamide and the analytical challenges it presents in complex samples. Then, I'll detail each analytical technique (HPLC, GC-MS, LC-MS/MS), explaining the principles, advantages, limitations, and step-by-step protocols. Tables will summarize key data like LOD, LOQ, and recovery. I'll also visualize workflows with Graphviz. I will add in-text citations.
Troubleshooting & Optimization
Technical Support Center: 4-Ethoxybenzamide Synthesis Optimization
Topic: Troubleshooting Low Yield in 4-Ethoxybenzamide Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Ticket ID: CHEM-SUP-4EB-001
Executive Summary
Low yield in the synthesis of 4-ethoxybenzamide is rarely a result of a single catastrophic failure. Instead, it typically stems from the subtle interplay between the electronic effects of the para-ethoxy substituent and physical losses during isolation.
The 4-ethoxy group is a strong Electron Donating Group (EDG). While this increases the nucleophilicity of the aromatic ring, it slightly reduces the electrophilicity of the carbonyl carbon in the intermediate acid chloride compared to unsubstituted benzoyl chloride. Furthermore, the resulting amide possesses significant lattice energy (high melting point) and amphiphilic solubility, leading to "silent" losses during filtration and washing steps.
This guide deconstructs the synthesis into Reaction Kinetics and Downstream Processing , providing self-validating protocols to identify and resolve the bottleneck.
Part 1: Diagnostic Workflow
Before altering your chemistry, determine where the mass is being lost. Use this logic tree to diagnose the failure mode.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss. Blue nodes represent analysis steps; Red/Yellow nodes indicate critical failure points.
Part 2: Reaction Optimization (Upstream)
The most robust route for scaling 4-ethoxybenzamide is the Acid Chloride Method (4-ethoxybenzoic acid + thionyl chloride
Q1: My reaction stalls with starting material remaining. Why isn't the acid chloride forming?
Root Cause: The para-ethoxy group stabilizes the carboxylic acid, making it less reactive. Additionally, Thionyl Chloride (
-
Catalytic DMF: You must use Dimethylformamide (DMF) as a catalyst. DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than alone.-
Protocol: Add 3-5 drops of DMF per 10 mmol of substrate.
-
-
Reagent Quality: Distill your
if it is yellow/orange. It should be clear. -
Temperature: Reflux is required. Stirring at room temperature is often insufficient for electron-rich benzoic acids.
Q2: I see complete conversion, but the yield is low after adding Ammonia. Where did it go?
Root Cause: Hydrolysis. The 4-ethoxybenzoyl chloride intermediate is moisture-sensitive. If your ammonia source is aqueous (
-
Switch to Anhydrous Ammonia: Bubble
gas into the solution or use a saturated solution of in Dioxane or Methanol. -
Two-Phase Schotten-Baumann: If you must use aqueous ammonia, keep the reaction cold (0°C) and vigorous. The rate of amidation usually exceeds hydrolysis at low temperatures due to the higher nucleophilicity of
vs .
Q3: Can I use coupling agents (EDC/NHS) instead?
Insight: Yes, but it is often overkill and introduces purification challenges. Urea byproducts from EDC are water-soluble but can co-precipitate.
-
Recommendation: Stick to the Acid Chloride route for scale and purity. Use Mixed Anhydride (Isobutyl chloroformate/NMM) if you lack fume hood capacity for
.
Part 3: Work-up and Isolation (Downstream)
This is the most common point of failure for this specific molecule.
Q4: The product won't precipitate from water/ammonia mixture.
Root Cause: 4-Ethoxybenzamide has amphiphilic character. The ethoxy tail provides lipophilicity, but the amide head group can hydrogen bond with water. The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl. This disrupts the hydration sphere and forces the organic amide out of solution.
-
pH Adjustment: Ensure the pH is neutral (~7). If the pH is too high (from excess
), the amide might be partially deprotonated (rare, pKa ~23) or solubilized by cosolvents. If pH is too low, you risk protonating the ether oxygen (very rare) or simply trapping impurities. -
Don't over-wash: Washing the filter cake with large volumes of ethanol will dissolve your product. Wash with cold water or cold hexanes only.
Q5: My product is colored (pink/brown) and yield is low after recrystallization.
Root Cause: Oxidation of the phenol ether or trace aniline impurities. The Fix:
-
Recrystallization Solvent: Use Ethanol/Water (1:1) . Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.
-
Activated Carbon: If colored, treat the hot ethanol solution with activated charcoal for 15 minutes before filtering and adding water.
Part 4: Standardized Protocol (SOP)
Objective: Synthesis of 4-Ethoxybenzamide via Acid Chloride (Target Yield: >85%)
Reagents Table
| Component | Equiv. | Role | Critical Note |
| 4-Ethoxybenzoic Acid | 1.0 | Substrate | Ensure dry (free of water) |
| Thionyl Chloride ( | 1.5 - 2.0 | Activator | Excess serves as solvent/desiccant |
| DMF | Cat. (0.05) | Catalyst | Essential for electron-rich acids |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous |
| Ammonia ( | 5.0+ | Nucleophile | Use gas or Methanolic solution |
Step-by-Step Methodology
-
Activation:
-
In a dry round-bottom flask under Argon, suspend 4-Ethoxybenzoic acid (1.0 eq) in anhydrous DCM (5 mL/g).
-
Add DMF (3-5 drops).
-
Add Thionyl Chloride (1.5 eq) dropwise.
-
Observation: Gas evolution (
and ) indicates initiation. -
Reflux for 2-3 hours until the solution becomes clear (indicates Acid Chloride formation).
-
Evaporation: Remove excess
and DCM under reduced pressure. Do not skip this. Excess will react violently with ammonia.
-
-
Amidation:
-
Redissolve the crude acid chloride oil in fresh anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 7N
in Methanol (5.0 eq) or bubble gas. -
Exotherm Warning: Control addition rate to keep internal temp < 10°C.
-
Stir at Room Temperature for 1 hour.
-
-
Isolation:
-
Evaporate solvents to dryness.
-
Resuspend the solid residue in Cold Water .
-
Stir for 30 minutes to dissolve inorganic salts (
). -
Filter the white precipitate.
-
Wash with cold water (
) and cold hexanes ( ). -
Dry in a vacuum oven at 45°C.
-
Part 5: Mechanistic Visualization
Understanding the activation pathway helps prevent "blind" troubleshooting.
Figure 2: Reaction pathway highlighting the critical competition between Amidation (Green) and Hydrolysis (Red).
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Context: Authoritative review on amide coupling reagents and mechanisms.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Context: Standard protocols for acid chloride gener
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68832, 4-Ethoxybenzamide.
- Context: Verification of chemical structure and physical properties.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Context: Advanced troubleshooting for difficult amide couplings.
Technical Support Center: 4-Ethoxybenzamide Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxybenzamide. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its preparation, with a specific focus on the formation and mitigation of side products. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: I have an impurity in my 4-Ethoxybenzamide synthesis. What are the most likely side products I should be looking for?
When synthesizing 4-Ethoxybenzamide, the identity of potential side products is almost always linked to your chosen synthetic route and the presence of nucleophiles, particularly water. The most common impurities are unreacted starting materials or products of hydrolysis.
Below is a summary of the key compounds to consider during your analysis.
Table 1: Physicochemical Properties of 4-Ethoxybenzamide and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics & Common Origin |
| 4-Ethoxybenzamide (Product) | C₉H₁₁NO₂ | 165.19[1][2] | 208-210[1] | Desired product. A white to off-white solid.[1] |
| Ethyl 4-Ethoxybenzoate | C₁₁H₁₄O₃ | 194.23 | 30-32[3] | Starting material for the aminolysis route. Incomplete reaction. |
| 4-Ethoxybenzonitrile | C₉H₉NO | 147.17 | 55-58 | Starting material for the nitrile hydrolysis route. Incomplete reaction. |
| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 196-199 | The most common side product, formed by hydrolysis of the ester, nitrile, or the final amide product.[4][5] |
Q2: I'm making 4-Ethoxybenzamide from 4-ethoxybenzonitrile, but my reaction yields almost entirely 4-ethoxybenzoic acid. How can I control the hydrolysis to stop at the amide?
This is the principal challenge of the nitrile hydrolysis route. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[5][6] Under harsh conditions (e.g., strong acid or base with prolonged heating), the rate of amide hydrolysis can be comparable to or faster than the rate of nitrile hydrolysis, leading to the carboxylic acid as the major product.[6]
Causality: The mechanism involves two nucleophilic attacks by water (or hydroxide). The first converts the nitrile to the amide. The second converts the amide to the carboxylic acid. To isolate the amide, you must use conditions that favor the first reaction while disfavoring the second.
Troubleshooting & Solutions:
-
Use a Milder Reagent System: Strong bases like NaOH with vigorous heating will almost certainly lead to the carboxylic acid.[4] A milder and highly effective method involves the use of alkaline hydrogen peroxide. The hydroperoxide anion is a more selective nucleophile for the nitrile group and the reaction can be performed at lower temperatures, preserving the amide.
-
Strict Temperature Control: Avoid high temperatures. For base-catalyzed hydrolysis, maintaining the temperature below 50°C can significantly slow the secondary hydrolysis of the amide.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LCMS) to monitor the disappearance of the starting nitrile and the appearance of the amide. Stop the reaction as soon as the starting material is consumed to prevent over-hydrolysis.
Diagram 1: Nitrile Hydrolysis Pathway This diagram illustrates the sequential nature of nitrile hydrolysis and the critical point where the reaction can "overshoot" to the carboxylic acid side product.
Sources
stability of 4-Ethoxybenzamide under acidic and basic conditions
This guide serves as a specialized technical resource for researchers analyzing the stability profile of 4-Ethoxybenzamide (CAS: 55836-71-0). It is designed to troubleshoot degradation issues, optimize forced degradation protocols, and interpret analytical anomalies in acidic and basic environments.
Executive Summary
4-Ethoxybenzamide is a primary benzamide derivative characterized by an electron-donating ethoxy group (
-
Acidic Conditions: The ethoxy group facilitates carbonyl oxygen protonation but retards the subsequent nucleophilic attack by water, making the compound moderately resistant to acid hydrolysis compared to electron-deficient benzamides.
-
Basic Conditions: The increased electron density at the carbonyl carbon significantly reduces electrophilicity, slowing the rate of saponification.
-
Critical Degradant: 4-Ethoxybenzoic acid (CAS: 619-86-3).
Module 1: Diagnostic & Troubleshooting Workflows
Q1: I am observing a new impurity peak. Is it a hydrolysis product?
Answer: Use the following logic to confirm if the impurity is 4-Ethoxybenzoic acid. In Reverse-Phase HPLC (RP-HPLC), the retention shift is pH-dependent.
-
Scenario A: Acidic Mobile Phase (e.g., 0.1% Formic Acid, pH ~2.5)
-
The degradant (4-Ethoxybenzoic acid) is protonated (
) and neutral. -
Due to the loss of the polar amide H-bond donor/acceptor network and the lipophilic ethoxy tail, the acid form is often more retained (elutes after the parent amide) or co-elutes, depending on the specific column chemistry (C18 vs. Phenyl-Hexyl).
-
-
Scenario B: Neutral/Basic Mobile Phase (e.g., Ammonium Acetate, pH 6.5)
-
The degradant is ionized (
). -
It will elute significantly earlier (near the solvent front) due to high polarity.
-
Visual Troubleshooting Guide:
Figure 1: Decision tree for identifying hydrolysis degradants based on HPLC retention behavior.
Module 2: Acidic Stability & Hydrolysis
Q2: My recovery is low after refluxing in 0.1 N HCl, but I don't see the degradant peak. Where did it go?
Answer: This is a common issue involving solubility precipitation rather than chemical degradation.
-
The Issue: 4-Ethoxybenzoic acid has significantly lower water solubility than the amide form, especially at low pH where it is uncharged. Upon cooling your reflux mixture, the acid degradant may precipitate out of solution or adhere to the glass walls.
-
The Fix:
-
Add Acetonitrile (ACN) or Methanol (MeOH) (approx. 50% v/v) to the reaction vessel before sampling.
-
Sonicate for 5 minutes to redissolve any precipitated acid.
-
Filter and inject.[2]
-
Q3: What is the mechanism of acid hydrolysis for this specific compound?
Answer:
The reaction follows an
-
Protonation: The carbonyl oxygen is protonated.[3] The para-ethoxy group stabilizes this intermediate via resonance, making the oxygen more basic.
-
Nucleophilic Attack: Water attacks the carbonyl carbon. Note: The ethoxy group donates electron density to the carbonyl carbon, making it less electrophilic. This step is the rate-limiting bottleneck, making 4-ethoxybenzamide hydrolyze slower than unsubstituted benzamide.
-
Cleavage: Ammonia is expelled, yielding the carboxylic acid.
Pathway Visualization:
Figure 2: Simplified
Module 3: Basic Stability & Hydrolysis
Q4: Why is the degradation rate so slow in 0.1 N NaOH?
Answer: You are observing the electronic shielding effect of the ethoxy group.
-
Mechanism (
): Hydroxide ( ) must attack the carbonyl carbon. -
Electronic Effect: The ethoxy group is a strong Electron Donating Group (EDG). It pushes electron density into the benzene ring and the carbonyl system. This reduces the partial positive charge (
) on the carbonyl carbon, effectively "repelling" the incoming hydroxide nucleophile. -
Recommendation: To achieve 10-20% degradation for method validation, you may need to increase stress conditions to 1 N NaOH at 60°C - 80°C for 2-4 hours.
Q5: I see a "fronting" peak in my basic stress samples. Is this a column failure?
Answer: Likely not. If you are injecting a highly basic sample (pH > 10) directly onto a silica-based column:
-
Column Voiding: High pH dissolves the silica backbone, causing peak fronting.
-
Sample Shock: The pH mismatch causes the ionized acid degradant to elute irregularly.
-
Solution: Always neutralize your base stress samples with an equivalent amount of HCl (or dilute in acidic mobile phase) before injection.
Module 4: Experimental Protocols
Standardized Forced Degradation Protocol
Use these parameters to generate the target 5-20% degradation for stability-indicating method validation.
| Stress Condition | Reagent | Temp | Time | Expected Degradant |
| Acid Hydrolysis | 1.0 N HCl | 80°C (Reflux) | 2 - 6 Hours | 4-Ethoxybenzoic Acid |
| Base Hydrolysis | 1.0 N NaOH | 60°C | 2 - 6 Hours | 4-Ethoxybenzoic Acid |
| Oxidative | 3% | RT | 24 Hours | N-Oxides / Ring Hydroxylation (Minor) |
Step-by-Step Procedure (Acid/Base):
-
Preparation: Dissolve 10 mg of 4-Ethoxybenzamide in 1 mL of Methanol (co-solvent is required due to low aqueous solubility).
-
Stress: Add 4 mL of 1.0 N HCl (or NaOH).
-
Incubation: Heat in a sealed vial or reflux condenser at the specified temperature.
-
Quenching (Critical):
-
Acid samples: Neutralize with 1.0 N NaOH to pH ~7.
-
Base samples: Neutralize with 1.0 N HCl to pH ~7.
-
-
Dilution: Dilute to analytical concentration (e.g., 0.1 mg/mL) with Mobile Phase.
-
Analysis: Inject immediately.
Module 5: Analytical Reference Data
Physicochemical Properties Table
| Property | Value | Impact on Analysis |
| Molecular Formula | MW = 165.19 g/mol | |
| pKa (Amide) | ~ -1.5 (Very Weak Base) | Neutral at all HPLC pHs. |
| pKa (Acid Degradant) | ~ 4.5 | Ionized at pH > 4.5. |
| LogP | ~ 1.6 | Moderately lipophilic; requires organic modifier. |
| Solubility | Low in water; High in EtOH/DMSO | Use organic co-solvent for sample prep. |
References
-
Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanism and Kinetics. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis of Amides under Acidic and Basic Conditions. Retrieved from [Link]
Sources
preventing decomposition of 4-Ethoxybenzamide during reaction
Technical Support Center: 4-Ethoxybenzamide Stability & Handling
Ticket Context: User inquiries regarding yield loss, unexpected byproducts, and purity degradation of 4-Ethoxybenzamide (CAS: 55836-71-0) during synthesis or workup.
Executive Summary: The Molecule at a Glance
Subject: 4-Ethoxybenzamide CAS: 55836-71-0 Molecular Weight: 165.19 g/mol Core Structure: A benzamide scaffold substituted at the para position with an ethoxy group.[1][2]
Stability Profile: As a Senior Application Scientist, I categorize this molecule as "Conditionally Stable." The electron-donating ethoxy group (via resonance) increases electron density in the aromatic ring and slightly stabilizes the amide bond against nucleophilic attack compared to unsubstituted benzamide. However, it introduces two specific vulnerabilities:
-
Amide Hydrolysis: Susceptible to cleavage under sustained acidic/basic reflux.
-
Ether Dealkylation: The ethoxy group is vulnerable to strong Lewis acids (
, ) or strong mineral acids ( , ) at high temperatures.
Stability Data Matrix
Use this table to quickly assess if your reaction conditions are putting the molecule at risk.
| Parameter | Safe Range / Condition | DANGER ZONE (Decomposition Risk) | Resulting Degradant |
| pH (Aqueous) | pH 3.0 – 10.0 | pH < 1 (Reflux) or pH > 12 (Reflux) | 4-Ethoxybenzoic Acid |
| Temperature | < 100°C (Short term) | > 140°C (Prolonged) | Thermal degradation / Nitrile formation |
| Lewis Acids | Mild ( | Strong ( | 4-Hydroxybenzamide (Ether cleavage) |
| Mineral Acids | Dilute | Conc.[2] | 4-Hydroxybenzamide + Ethyl Halide |
| Dehydrating Agents | Molecular Sieves | 4-Ethoxybenzonitrile |
Decomposition Pathways & Troubleshooting
Issue #1: "My product turned into a carboxylic acid."
Diagnosis: Amide Hydrolysis. Mechanism: While the amide bond is resonant-stabilized, prolonged exposure to extreme pH at elevated temperatures forces the addition of water across the Carbonyl-Nitrogen bond.
-
Acidic Route: Protonation of the carbonyl oxygen makes the carbon electrophilic enough for water to attack.
-
Basic Route: Hydroxide acts as a direct nucleophile.
Q: I need to acidify my reaction to quench it. Will this destroy the amide? A: Not immediately. Amide hydrolysis is kinetically slow at room temperature.
-
Safe Protocol: You can wash with 1M HCl at 0–25°C rapidly.
-
Unsafe Protocol: Refluxing in 6M HCl overnight.
Issue #2: "I lost the ethyl group (NMR shows missing quartet/triplet)."
Diagnosis: Ether Cleavage (Dealkylation).
Mechanism: The oxygen of the ethoxy group can be protonated by strong acids (HI) or complexed by strong Lewis acids (
Q: Can I use Aluminum Chloride (
-
Alternative: Use milder catalysts like Indium triflate (
) or perform the reaction before forming the amide if possible.
Visualizing Decomposition
The following diagram illustrates the three primary failure modes for 4-Ethoxybenzamide.
Caption: Figure 1. Primary chemical decomposition pathways for 4-Ethoxybenzamide under stress conditions.
Standard Operating Procedures (SOPs)
Protocol A: Safe Workup (Quenching & Isolation)
Objective: Isolate 4-Ethoxybenzamide from a basic reaction mixture without triggering hydrolysis.
-
Cooling: Cool the reaction mixture to 0–5°C (Ice bath).
-
Quenching: Slowly add 1M HCl or Saturated
dropwise.-
Critical Check: Monitor internal temperature; do not exceed 15°C.
-
-
pH Adjustment: Adjust pH to neutral (pH 6–7) .
-
Why? The amide is neutral.[4] Extreme acidification is unnecessary for extraction and increases hydrolysis risk.
-
-
Extraction: Extract immediately with Ethyl Acetate or DCM.
-
Note: 4-Ethoxybenzamide has moderate solubility in organic solvents.[5]
-
-
Drying: Use Anhydrous
(Neutral) rather than acidic drying agents.
Protocol B: Stability Stress Test (Pre-Validation)
Objective: Determine if your specific reaction conditions will destroy the starting material.
-
Dissolve 50 mg of 4-Ethoxybenzamide in your proposed solvent.
-
Add the reagents (catalyst, base, etc.) at the intended concentration.
-
Do NOT add the co-reactant yet.
-
Heat/Stir at the intended reaction temperature for 1 hour.
-
TLC/LC-MS Check: Compare against a fresh standard.
-
Pass: Single spot/peak matching starting material.
-
Fail: Appearance of 4-hydroxybenzamide (dealkylation) or benzoic acid derivatives.
-
Decision Logic: Reaction Planning
Use this flow to determine if your planned synthesis route is safe for the 4-Ethoxybenzamide scaffold.
Caption: Figure 2. Decision tree for assessing reaction safety regarding 4-Ethoxybenzamide stability.
References
-
PubChem. 4-Ethoxybenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of Amides. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. Available at: [Link][4][6][7][8]
Sources
- 1. 4-Ethoxybenzamide | 55836-71-0 [chemicalbook.com]
- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-ethoxybenzamide; CAS No.: 55836-71-0 [chemshuttle.com]
- 6. oxymapure.com [oxymapure.com]
- 7. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Ethoxybenzamide
Welcome to the technical support guide for the purification of 4-Ethoxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with product purity, specifically the presence of colored impurities. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.
Pure 4-Ethoxybenzamide should be a white to off-white solid.[1][2] The appearance of yellow, brown, or other off-colors is a clear indicator of impurities that must be removed to ensure the integrity of downstream applications. These impurities often arise from side reactions, degradation of starting materials, or oxidation during the synthesis or workup.[][4]
This guide is structured into two main sections: a Troubleshooting Guide to address immediate problems in a question-and-answer format, and a Frequently Asked Questions (FAQs) section to explore the foundational principles of the purification techniques discussed.
Troubleshooting Guide: Immediate Solutions for Common Issues
This section provides direct answers and protocols for issues encountered during the purification of 4-Ethoxybenzamide.
Q1: My synthesized 4-Ethoxybenzamide is yellow/brown. What is the first purification step I should take?
A1: The first and most effective line of defense against colored impurities is recrystallization , often coupled with an activated carbon treatment if the color is significant. Recrystallization is a powerful technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures.[5][6]
The core principle is to dissolve your impure 4-Ethoxybenzamide in a minimum amount of a suitable hot solvent. The desired compound should be highly soluble at high temperatures, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6] As the solution cools, the solubility of the 4-Ethoxybenzamide decreases, forcing it to crystallize out, leaving the impurities behind in the solution (mother liquor).
For intensely colored impurities, which are often large, conjugated organic molecules, pre-treatment with activated carbon is highly recommended.[7][8]
Below is a decision workflow to guide your initial approach.
Caption: Initial troubleshooting workflow for colored 4-Ethoxybenzamide.
Q2: How do I perform a decolorizing recrystallization with activated carbon?
A2: This is a two-stage process: first, the adsorption of impurities onto activated carbon, followed by standard recrystallization. Activated carbon possesses an extremely high surface area and a network of pores, allowing it to adsorb large organic molecules, which are frequently the source of color, via van der Waals forces.[7][9][10]
Experimental Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose an appropriate solvent for 4-Ethoxybenzamide. Based on its structure (amide, ether, aromatic ring), alcohols (ethanol, methanol) or ethyl acetate are excellent starting points. You may need a solvent/anti-solvent system like ethanol/water or ethyl acetate/hexane.[11] Perform a small-scale test to find a solvent that dissolves your compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude 4-Ethoxybenzamide. Heat the mixture on a hot plate with stirring until the solvent is gently boiling and the solid has completely dissolved.[12] Add the solvent portion-wise until you achieve a clear, saturated solution at the boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield.[13]
-
Activated Carbon Treatment: Remove the flask from the heat source and allow the boiling to subside slightly. Add a very small amount of decolorizing activated carbon (typically 1-2% of the solute's weight) to the hot solution.[13] Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Heating & Adsorption: Place the flask back on the heat, swirl gently, and keep it at or near the boiling point for 5-10 minutes to allow for the adsorption of impurities onto the carbon.
-
Hot Gravity Filtration: This is a critical step. You must filter the solution while it is hot to remove the activated carbon and any other insoluble impurities. Use a pre-heated filter funnel (with fluted filter paper) to prevent premature crystallization of your product in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[13]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified product to a watch glass and allow it to air dry completely or dry in a vacuum oven.
Q3: I performed recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by using a solvent in which the compound is too soluble or by the presence of significant impurities that depress the melting point.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation level.[12] Then, allow it to cool very slowly again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[12]
-
Change the Solvent System: Your solvent may be inappropriate. Consider a solvent with a lower boiling point or switch to a two-solvent (solvent/anti-solvent) system. For example, dissolve the compound in a minimum of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) dropwise at the boiling point until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
Frequently Asked Questions (FAQs)
This section delves into the scientific principles behind the purification strategies for 4-Ethoxybenzamide.
Q1: What is the likely chemical nature of colored impurities in my 4-Ethoxybenzamide sample?
A1: Colored organic compounds typically possess highly conjugated π-electron systems, which absorb light in the visible spectrum. In the context of amide synthesis, these can arise from several sources:
-
Oxidation Products: Phenolic precursors or the final product itself can be susceptible to air oxidation, especially under basic conditions or at high temperatures, leading to the formation of quinone-like structures which are highly colored.
-
Polymerization/Condensation Byproducts: The reaction conditions used for amidation, which can involve strong activating agents or high heat, may promote self-condensation or polymerization of starting materials or the product, extending conjugation and creating color.[][14][15]
-
Residual Reagents: Some complex reagents or catalysts used in amide bond formation can be colored and may persist through the workup.[4]
-
Degradation: If the reaction is heated for too long or at too high a temperature, the aromatic system or functional groups may begin to degrade, forming complex, colored mixtures.[16]
Q2: How do I rationally select a recrystallization solvent for 4-Ethoxybenzamide?
A2: The ideal recrystallization solvent follows the principle of "like dissolves like," but with a strong temperature dependence. For 4-Ethoxybenzamide (M.p. 208-210 °C), you need a solvent that dissolves it well near the solvent's boiling point but poorly at room temperature or 0 °C.[1]
Key Solvent Selection Criteria:
-
Favorable Solubility Curve: High solubility when hot, low solubility when cold.
-
Non-reactive: The solvent must not react with 4-Ethoxybenzamide.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent oiling out. Given the high melting point of 4-Ethoxybenzamide, this is less of a concern.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
The following table provides a starting point for solvent screening.
| Solvent | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Ethanol | 78 | Polar Protic | Often an excellent choice for amides. High solvency when hot; solubility can be significantly reduced by adding water as an anti-solvent. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. May be too good a solvent, requiring an anti-solvent for good recovery. |
| Water | 100 | Very Polar Protic | 4-Ethoxybenzamide is likely poorly soluble in water even when hot, making it a good anti-solvent but a poor primary solvent.[17] |
| Ethyl Acetate | 77 | Polar Aprotic | Good balance of polarity. Often used with a non-polar anti-solvent like hexane or heptane. |
| Acetone | 56 | Polar Aprotic | A strong solvent, often dissolves compounds too well at room temperature, leading to poor recovery unless an anti-solvent is used. |
| Toluene | 111 | Non-polar | May be effective, but its high boiling point can make it difficult to remove completely. |
Q3: What is the mechanism of activated carbon and are there any risks to using it?
A3: The mechanism is adsorption , a surface phenomenon where impurity molecules adhere to the surface of the carbon.[7] It is not absorption, where a substance is incorporated into the bulk of another. Activated carbon is produced by treating carbonaceous materials (like coconut shells) at high temperatures to create a vast network of pores, resulting in an exceptionally large surface area (e.g., over 1000 m²/gram).[9][10] This surface can trap large, flat, non-polar molecules—a common feature of colored organic impurities—very effectively.[8][18]
Potential Risks & How to Mitigate Them:
-
Product Loss: Activated carbon is not perfectly selective and can adsorb some of your desired product, reducing the final yield.
-
Mitigation: Use the minimum amount necessary (1-2% by weight is a good starting point).[13] Do not extend the boiling time with carbon unnecessarily.
-
-
"Fines" Contamination: Very small particles of carbon ("fines") can pass through standard filter paper, contaminating your final product.
-
Mitigation: Use two layers of filter paper for the hot filtration step or filter the solution through a pad of Celite® (diatomaceous earth) on top of the filter paper.
-
-
Catalyzing Reactions: The high surface area of carbon can sometimes catalyze degradation of sensitive compounds, although this is less common.
-
Mitigation: Keep the contact time between the hot solution and the carbon to the minimum required for decolorization (usually 5-15 minutes).
-
Below is a diagram illustrating the general workflow for a robust recrystallization process.
Caption: A generalized step-by-step workflow for purification by recrystallization.
References
-
Creative Bioarray. Decolorization Protocol. [Link]
-
Concepts Ecotech. Decolorization of Solution & Chemicals. [Link]
- Google Patents.
-
ResearchGate. How can we remove the color from the waste water generated in from the polymer/emulsion manufacturing industries?. [Link]
-
RSC Education. Carbon filtration and activated charcoal | Class experiment. [Link]
-
Biotage. How can I remove color from my reaction product?. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ELGA LabWater. Activated Carbon | Water Purification Technology. [Link]
-
NIH - PubChem. p-Ethoxybenzamide | C9H11NO2 | CID 108776. [Link]
-
ResearchGate. (PDF) Crystal Structures of Some 2-Alkoxybenzamides. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Wikipedia. Activated carbon. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
NIH - PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Nanyang Technological University. The Science Behind Activated Carbon: How It Works and Why It's Effective. [Link]
-
YouTube. Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]
-
ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. [Link]
-
Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]
-
NCBI. An Evaluation of Activated Carbon for Drinking Water Treatment. [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]
-
NIH - PubChem. 2-Ethoxybenzamide | C9H11NO2 | CID 3282. [Link]
Sources
- 1. 4-Ethoxybenzamide | 55836-71-0 [chemicalbook.com]
- 2. 4-Ethoxybenzamide | CymitQuimica [cymitquimica.com]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. ijddr.in [ijddr.in]
- 7. Carbon filtration and activated charcoal | Class experiment | RSC Education [edu.rsc.org]
- 8. Activated carbon - Wikipedia [en.wikipedia.org]
- 9. elgalabwater.com [elgalabwater.com]
- 10. The Science Behind Activated Carbon: How It Works and Why It's Effective - Coconut-Shell Carbon Water Filters - Rajah Filter Technics [rajahfiltertechnics.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Amide synthesis by acylation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. What is the stability of 4 - Phenoxyphenol under different conditions? - Blog - Keyingchem [keyingchemical.com]
- 17. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. conceptsecotech.com [conceptsecotech.com]
common pitfalls in 4-Ethoxybenzamide experimental procedures
Technical Support Center: 4-Ethoxybenzamide Experimental Guide
Topic: Common Pitfalls in 4-Ethoxybenzamide Procedures Audience: Researchers, Process Chemists, and Analytical Scientists Format: Interactive Troubleshooting Guide & FAQs
Introduction: The 4-Ethoxybenzamide Challenge
4-Ethoxybenzamide (Ethenzamide) is a structural analog of salicylamide used primarily for its analgesic and anti-inflammatory properties. While its structure appears simple, experimental procedures often fail due to three specific hidden variables: competitive alkylation kinetics , conformational polymorphism , and silanol-induced chromatographic tailing .
This guide synthesizes field-proven troubleshooting protocols to navigate these challenges.
Part 1: Synthesis & Reaction Troubleshooting
Core Workflow: Two primary routes exist. Route A (Alkylation of Salicylamide) is preferred for atom economy but prone to regioselectivity issues. Route B (Amidation of 4-Ethoxybenzoic Acid) is more robust but moisture-sensitive.
DOT Diagram 1: Synthesis Logic & Critical Control Points
Figure 1: Decision matrix for synthesis routes highlighting the regioselectivity divergence in Route A and moisture sensitivity in Route B.
Troubleshooting Q&A
Q1: I am using Route A (Salicylamide + Ethyl Iodide). Why does my TLC show two close spots, and my yield is low? Diagnosis: You are likely experiencing Competitive N-Alkylation .
-
The Mechanism: The amide nitrogen and the phenolic oxygen are both nucleophilic. While the phenoxide (O-) is generally a harder nucleophile, "soft" electrophiles like Ethyl Iodide (Et-I) in aprotic solvents (DMF) can favor attack by the softer nitrogen, leading to N-ethylsalicylamide.
-
The Fix: Switch to a "Hard" electrophile and solvent system.
-
Protocol: Use Diethyl Sulfate (Et2SO4) with NaOH in water or a water/alcohol mixture. The hard sulfate leaving group and the highly solvated environment favor the "hard-hard" interaction with the phenoxide oxygen, pushing regioselectivity toward the desired O-ethylated product (4-ethoxybenzamide) [1].
-
Q2: In Route B, my product precipitates immediately upon adding ammonia, but the melting point is broad and low (120-125°C). Diagnosis: Contamination with 4-Ethoxybenzoic Acid .
-
The Cause: Incomplete conversion of the acid to the acid chloride, or hydrolysis of the acid chloride before it reacted with ammonia. The acid impurity co-precipitates with the amide.
-
The Fix:
-
Validation: Check the acid chloride formation by quenching a small aliquot with methanol (forms methyl ester) and checking TLC/GC.
-
Workup: Wash the crude solid with 10% Sodium Carbonate (Na2CO3) solution. The amide is insoluble, but the unreacted acid will deprotonate, dissolve, and be removed in the filtrate.
-
Part 2: Purification & Polymorphism
4-Ethoxybenzamide exhibits enantiotropic polymorphism . The crystal form affects dissolution rates and melting points (Form I: ~132-134°C).
Table 1: Polymorph Control Strategies
| Parameter | Condition for Stable Form (Form II) | Condition for Metastable Form (Form I) | Risk Factor |
| Solvent | Ethanol, Isopropanol (Protic) | Acetone, Ethyl Acetate (Aprotic) | Aprotic solvents often yield metastable needles. |
| Cooling Rate | Slow cooling (1°C/min) | Rapid quench / Anti-solvent crash | Rapid precipitation traps high-energy conformers. |
| Agitation | Low shear stirring | High shear / Sonication | High shear can induce secondary nucleation of mixed forms. |
Q3: My crystals are "oiling out" during recrystallization instead of forming needles. Diagnosis: The solution is exceeding the metastable limit (oiling out point) before nucleation occurs.
-
The Fix:
-
Seeding: Add a few seed crystals of pure 4-ethoxybenzamide at 5-10°C below the saturation temperature.
-
Solvent Modification: If using pure ethanol, add water dropwise to the hot solution until slight turbidity persists, then cool slowly. The water acts as an anti-solvent to raise the supersaturation in a controlled manner.
-
Part 3: Analytical Troubleshooting (HPLC)
Benzamides are notorious for "peak tailing" in Reversed-Phase HPLC due to the interaction between the amide nitrogen and residual silanol groups on the silica column.
DOT Diagram 2: HPLC Method Optimization Logic
Figure 2: Mechanistic pathway for eliminating peak tailing. Operating at low pH suppresses silanol ionization.
Q4: I see a small "shoulder" peak on the tail of my main 4-ethoxybenzamide peak. Diagnosis: This is often a pH mismatch or column overload .
-
The Fix:
-
Buffer: Ensure your mobile phase contains a buffer (e.g., 0.1% Phosphoric acid or 20mM Potassium Phosphate pH 2.5). Water/Acetonitrile alone is insufficient to suppress silanol activity [2].
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or "End-capped" C18 column. These columns have chemically blocked silanol groups.
-
Q5: The retention time shifts significantly between injections. Diagnosis: Lack of column equilibration or temperature fluctuation.
-
The Fix: Benzamides are sensitive to temperature-dependent pKa shifts. Use a column oven set strictly to 30°C or 40°C . Do not rely on ambient temperature.
References
- Regioselectivity in Alkylation:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
HPLC Tailing of Benzamides: Dolan, J. W. (2002).[1][2] "Peak Tailing and Column Aging." LCGC North America.
-
Polymorphism of Ethenzamide: Caira, M. R., et al. (2006).[2][3] "Polymorphism of the analgesic drug ethenzamide." Journal of Pharmaceutical Sciences.
-
Synthesis Protocols: Vogel, A. I.[4] (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General procedures for amide formation and Williamson ether synthesis).
Sources
Validation & Comparative
comparing the biological activity of 4-Ethoxybenzamide and its derivatives
Comparison Guide: Biological Activity of 4-Ethoxybenzamide and Its Derivatives
1. Executive Summary
4-Ethoxybenzamide (Para-ethoxybenzamide) represents a versatile pharmacophore distinct from its clinically ubiquitous isomer, 2-Ethoxybenzamide (Ethenzamide) .[1] While the ortho-isomer is widely recognized for its analgesic and anti-inflammatory properties via COX inhibition, the para-isomer and its derivatives exhibit a broader spectrum of biological activities, including potent antimicrobial, antibiofilm, and antiamoebic effects.[1]
This guide provides a technical comparison of 4-Ethoxybenzamide against its key derivatives, analyzing structure-activity relationships (SAR), potency data, and experimental protocols for validation.[1]
2. Chemical Structure & Pharmacophore Analysis
The biological divergence between 4-ethoxybenzamide and its derivatives stems from modifications at three critical sites:
-
The Amide Region (Region A): Primary site for N-substitution (Mannich bases, hydrazones) to improve lipophilicity and target specificity.
-
The Phenyl Ring (Region B): The para positioning of the ethoxy group reduces steric hindrance compared to the ortho isomer, facilitating different receptor binding modes.
-
The Alkoxy Tail (Region C): Extension or amination of the ethoxy chain significantly alters membrane permeability and antimicrobial potency.
Figure 1: Structure-Activity Relationship (SAR) map highlighting modification zones and resulting biological classes.[1]
3. Comparative Biological Performance
The following data contrasts the parent compound with high-performance derivatives identified in recent studies.
Antimicrobial & Antibiofilm Activity[1][2][3][4][5]
While 4-Ethoxybenzamide itself has moderate activity, its hydrolyzed form (4-Ethoxybenzoic acid) and specific carbazole derivatives show significant potency against resistant strains.[1]
| Compound Class | Specific Derivative | Target Organism | Potency Metric | Mechanism |
| Parent Acid | 4-Ethoxybenzoic Acid (4EB) | S. aureus Biofilms | 87% Inhibition (at 100 µg/mL) | Membrane hydrophobicity alteration [1] |
| Carbazole Hybrid | 4-[4-(benzylamino)butoxy]-carbazole | S. aureus (Gram+) | MIC: 32 µg/mL | Membrane disruption [2] |
| Standard | Vancomycin | S. aureus | MIC: 1-2 µg/mL | Cell wall synthesis inhibition |
Key Insight: 4-Ethoxybenzoic acid acts synergistically with Vancomycin, restoring sensitivity in resistant biofilms by reducing cell surface hydrophobicity from 78% to 49% [1].[1]
Antiamoebic & Cytotoxic Activity[1][6]
Modifying the amide nitrogen to a hydrazone creates derivatives with high specificity for protozoa, minimizing toxicity to human cells.[1]
| Compound | Activity against E. histolytica (IC50) | Cytotoxicity (A549 Lung Cells) | Selectivity Index |
| Hydrazone Derivative (H1) | 0.56 µM | > 100 µM | > 178 |
| Metronidazole (Std) | 1.80 µM | > 100 µM | > 55 |
| 4-Ethoxybenzamide | > 50 µM (Inactive) | N/A | Low |
Key Insight: The N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide derivative is 3x more potent than the standard drug Metronidazole, proving that N-substitution is critical for antiprotozoal activity [3].[1]
4. Mechanism of Action: The Divergence
Unlike Ethenzamide (2-ethoxy) which primarily inhibits COX-1/COX-2 enzymes to reduce inflammation, 4-ethoxy derivatives often target membrane dynamics or specific microbial enzymes.[1]
Figure 2: Mechanistic divergence between Ortho (Analgesic) and Para (Antimicrobial/Antiprotozoal) pathways.
5. Experimental Protocols
To validate the biological activity of these derivatives, use the following self-validating protocols.
Protocol A: Synthesis of N-Mannich Bases (General Procedure)
Used to generate N-substituted derivatives for analgesic screening.[1]
-
Reagents: 4-Ethoxybenzamide (0.01 mol), Formaldehyde (37%, 0.015 mol), Secondary Amine (e.g., Morpholine, 0.01 mol).[1]
-
Reaction: Dissolve amide in Ethanol (20 mL). Add formaldehyde and stir for 10 min. Dropwise add secondary amine.[1]
-
Reflux: Heat at 70°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
-
Work-up: Pour into crushed ice. Filter precipitate.[1] Recrystallize from ethanol.
-
Validation: Melting point must be sharp. IR spectrum should show disappearance of NH2 doublet (3150-3350 cm⁻¹) and appearance of CH2 stretch.
Protocol B: Biofilm Inhibition Assay (Crystal Violet Method)
Used to test 4-Ethoxybenzoic acid activity.[1]
-
Culture: Grow S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).
-
Seeding: Add 200 µL of cell suspension (OD600 = 0.1) to 96-well polystyrene plates.
-
Treatment: Add test compound (4-Ethoxybenzoic acid) at 0, 10, 50, 100 µg/mL. Incubate 24h at 37°C.[1]
-
Staining:
-
Wash wells 3x with PBS (removes planktonic cells).
-
Fix with 99% Methanol (15 min).
-
Stain with 0.1% Crystal Violet (15 min).
-
Wash with water and air dry.[1]
-
-
Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 590 nm.[1]
-
Calculation: % Inhibition =
.
6. References
-
Merckoll, P., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.[1] Journal of Global Antimicrobial Resistance . Link
-
Guo, L., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences . Link
-
Amir, M., et al. (2016).[2] Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry . Link
-
PubChem. (n.d.). Compound Summary: 4-Ethoxybenzamide.[1][3] National Library of Medicine . Link
-
Raoof, S.S., & Sadiq, A.S. (2022).[1][4] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybenzamide | 55836-71-0 [chemicalbook.com]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
validation of 4-Ethoxybenzamide's antimicrobial activity against standard antibiotics
[1]
Executive Summary: The Benzamide Scaffold
4-Ethoxybenzamide represents a lipophilic pharmacophore often explored in "hit-to-lead" optimization.[1] Unlike broad-spectrum antibiotics (e.g., Ciprofloxacin) that target DNA gyrase, benzamide derivatives typically exhibit narrow-spectrum activity, primarily targeting Gram-positive organisms (e.g., Staphylococcus aureus) via FtsZ inhibition or membrane depolarization.[1]
This guide provides the standard operating procedure (SOP) to validate 4-Ethoxybenzamide against industry standards, distinguishing between its role as a standalone agent and a synergistic scaffold .
Comparison Snapshot
| Feature | 4-Ethoxybenzamide (Candidate) | Ciprofloxacin (Standard) | Vancomycin (Standard) |
| Primary Target | FtsZ (Cell Division) / Membrane | DNA Gyrase | Cell Wall Synthesis |
| Spectrum | Narrow (Gram-positive focus) | Broad (G+ and G-) | Narrow (Gram-positive) |
| Solubility | Moderate (Lipophilic) | High (Amphoteric) | High (Hydrophilic) |
| Resistance Profile | Low cross-resistance expected | High (Fluoroquinolone resistance) | Moderate (VRE/VRSA) |
Mechanistic Validation (The "Why")
To validate 4-Ethoxybenzamide, you must confirm it acts via a specific mechanism rather than general cytotoxicity.[1] The benzamide class is renowned for inhibiting FtsZ , the bacterial tubulin homolog essential for cell division.[2]
Pathway Visualization: FtsZ Inhibition
The following diagram illustrates the theoretical interruption of the Z-ring formation by benzamide derivatives, leading to cell filamentation and lysis.
Figure 1: Mechanism of Action.[1] Benzamide derivatives target the polymerization step of FtsZ, preventing septum formation. Validating this mechanism requires observing filamentation via microscopy.[1]
Experimental Validation Protocols
Trustworthy data requires self-validating protocols.[1] Do not rely on single-point assays.
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the potency of 4-Ethoxybenzamide compared to Ciprofloxacin and Vancomycin. Method: CLSI M07-A10 Broth Microdilution.[1]
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 4-Ethoxybenzamide in DMSO (due to lipophilicity). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.[1]
-
Inoculum: Adjust S. aureus (ATCC 29213) to
CFU/mL. -
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Range: 0.125 µg/mL to 128 µg/mL.[1]
-
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: Lowest concentration with no visible growth.
Validation Criteria (Success Metrics):
-
Hit: MIC ≤ 64 µg/mL (Warrants optimization).
-
Lead: MIC ≤ 10 µg/mL (Comparable to early-stage antibiotics).[1]
-
Inactive: MIC > 128 µg/mL.[1]
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.[1] Benzamides are often bacteriostatic at MIC but bactericidal at 2-4x MIC.[1]
-
Setup: Inoculate broth with
CFU/mL. -
Treatment: Add 4-Ethoxybenzamide at 1x, 2x, and 4x MIC. Include a Growth Control (no drug) and Sterility Control.[1]
-
Sampling: Aliquot at 0, 4, 8, and 24 hours.
-
Plating: Plate on nutrient agar and count colonies.
-
Interpretation:
reduction in CFU/mL = Bactericidal .[1]
Comparative Performance Analysis
The following table summarizes the expected performance profile based on benzamide structure-activity relationships (SAR) relative to standards.
| Metric | 4-Ethoxybenzamide (Predicted) | Vancomycin (Standard) | Ciprofloxacin (Standard) | Interpretation |
| MIC (S. aureus) | 8 – 64 µg/mL | 0.5 – 2 µg/mL | 0.12 – 1 µg/mL | 4-Ethoxybenzamide is likely less potent than optimized drugs but serves as a vital scaffold.[1] |
| MIC (MRSA) | 8 – 64 µg/mL | 0.5 – 2 µg/mL | > 4 µg/mL (Resistant) | Critical Value: Benzamides often retain activity against MRSA where Cipro fails.[1] |
| Biofilm Inhibition | High Potential | Moderate | Low | Lipophilic benzamides penetrate biofilms better than hydrophilic standards.[1] |
| Cytotoxicity ( | > 100 µg/mL | > 500 µg/mL | > 200 µg/mL | Must verify safety window (Selectivity Index > 10).[1] |
Data Insight: Research on the related 4-ethoxybenzoic acid indicates significant anti-biofilm activity (up to 85% inhibition in combination with Vancomycin).[1] 4-Ethoxybenzamide is expected to share this lipophilic advantage, making it a strong candidate for combination therapy rather than monotherapy.[1]
Validation Workflow Diagram
Use this decision tree to guide your experimental logic.
Figure 2: Validation Decision Tree. A systematic approach to determine if the compound is a "Hit" or requires structural modification.
References
-
Biofilm Inhibition & Synergy: Merghni, A. et al. (2020).[1] "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin."[1] Journal of Global Antimicrobial Resistance.
-
Benzamide Mechanism (FtsZ): Haydon, D. J. et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science. [1]
-
CLSI Standards: Clinical and Laboratory Standards Institute.[1][3] (2023).[1][4] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
-
Benzamide Derivatives Activity: Bi, F. et al. (2017).[1] "Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
A Comparative Guide to the Synthesis of 4-Ethoxybenzamide for Researchers and Drug Development Professionals
Introduction
4-Ethoxybenzamide is a valuable building block in medicinal chemistry and drug development, frequently appearing as a key structural motif in various pharmacologically active compounds. The efficient and scalable synthesis of this amide is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of two primary synthetic routes to 4-Ethoxybenzamide, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research and development needs.
Strategic Overview of Synthetic Pathways
Two logical and convergent synthetic strategies for the preparation of 4-Ethoxybenzamide are presented. The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.
Figure 1: Comparative overview of the two primary synthetic routes to 4-Ethoxybenzamide.
Route 1: Etherification of 4-Hydroxybenzoic Acid Followed by Amidation
This classical approach involves the initial formation of the ether linkage, followed by the conversion of the carboxylic acid to the corresponding primary amide.
Step 1: Williamson Ether Synthesis of 4-Ethoxybenzoic Acid
The phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated using an ethyl halide in the presence of a base. This reaction, known as the Williamson ether synthesis, is a robust and widely used method for the preparation of ethers.[1][2]
Step 2: Formation of 4-Ethoxybenzoyl Chloride
The resulting 4-ethoxybenzoic acid is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding via a nucleophilic acyl substitution mechanism.[3] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.
Step 3: Amidation of 4-Ethoxybenzoyl Chloride
The final step involves the reaction of 4-ethoxybenzoyl chloride with ammonia to form the desired 4-ethoxybenzamide. This is a highly exothermic reaction that proceeds rapidly.[4]
Route 2: Amidation of a 4-Hydroxybenzoate Ester Followed by Etherification
This alternative strategy prioritizes the formation of the amide bond, followed by the etherification of the phenolic hydroxyl group.
Step 1: Ammonolysis of Methyl 4-Hydroxybenzoate to 4-Hydroxybenzamide
Commercially available methyl 4-hydroxybenzoate can be converted to 4-hydroxybenzamide by reaction with concentrated ammonia at elevated temperatures in a sealed vessel.[5] This method provides a direct route to the key intermediate.
Step 2: Williamson Ether Synthesis of 4-Hydroxybenzamide
The phenolic proton of 4-hydroxybenzamide is then removed by a base, and the resulting phenoxide is reacted with an ethyl halide to yield 4-ethoxybenzamide. The principles of the Williamson ether synthesis are again applied here.[6][7]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Etherification First | Route 2: Amidation First |
| Starting Materials | 4-Hydroxybenzoic acid, Ethyl halide, Thionyl chloride, Ammonia | Methyl 4-hydroxybenzoate, Ammonia, Ethyl halide |
| Number of Steps | 3 | 2 |
| Key Intermediates | 4-Ethoxybenzoic acid, 4-Ethoxybenzoyl chloride | 4-Hydroxybenzamide |
| Estimated Overall Yield | Good to Excellent | Good to Excellent[5] |
| Scalability | Readily scalable | Scalable, may require pressure vessel for ammonolysis[5] |
| Key Advantages | Utilizes common starting materials. Avoids handling of potentially sensitive 4-hydroxybenzamide in the etherification step. | Fewer overall steps. Potentially more atom-economical. |
| Key Disadvantages | Involves the use of highly corrosive and hazardous thionyl chloride. The intermediate acyl chloride is moisture-sensitive. | The ammonolysis step requires elevated temperature and pressure.[5] Potential for N-alkylation as a side reaction during etherification, although O-alkylation is generally favored for phenols. |
| Safety Considerations | Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8] Personal protective equipment (PPE) and a well-ventilated fume hood are essential. | Concentrated ammonia is corrosive and has a pungent, irritating odor.[9] Ethyl iodide is a potential irritant and sensitizer. The ammonolysis step requires a sealed pressure reactor. |
Experimental Protocols
Route 1: Detailed Protocol
Step 1a: Synthesis of 4-Ethoxybenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Add a base, such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute mineral acid (e.g., 2M HCl) to a pH of ~2.
-
Collect the precipitated 4-ethoxybenzoic acid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
Step 1b: Synthesis of 4-Ethoxybenzoyl Chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-ethoxybenzoic acid (1.0 eq) and an excess of thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 1c: Synthesis of 4-Ethoxybenzamide
-
Caution: This reaction is highly exothermic.
-
Dissolve the crude 4-ethoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a flask cooled in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of 4-ethoxybenzamide will form immediately.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove ammonium chloride.
-
The crude 4-ethoxybenzamide can be purified by recrystallization from hot water or an ethanol/water mixture.
Route 2: Detailed Protocol
Step 2a: Synthesis of 4-Hydroxybenzamide [5]
-
In a high-pressure reaction vessel, combine methyl 4-hydroxybenzoate (e.g., 8.6 g, 0.060 mol) and 28% concentrated aqueous ammonia (e.g., 150 mL).
-
Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100-120°C.
-
Maintain this temperature and monitor the reaction's progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure until the volume is reduced to approximately 1.5 to 3 times the initial mass of the starting ester.
-
Cool the concentrated solution in an ice bath to facilitate precipitation.
-
Collect the white solid product by suction filtration, wash with cold deionized water, and dry under vacuum. A reported yield for this step is up to 98.0%.[5]
Step 2b: Synthesis of 4-Ethoxybenzamide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxybenzamide (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5 eq), and stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude 4-ethoxybenzamide by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 4-Ethoxybenzamide.
-
Route 1 is a reliable and well-established sequence. The primary drawback is the use of thionyl chloride, which requires stringent safety precautions. This route may be preferable when starting from readily available 4-hydroxybenzoic acid and when appropriate facilities for handling hazardous reagents are in place.
-
Route 2 is a more convergent approach with fewer overall steps. The high-yielding ammonolysis of methyl 4-hydroxybenzoate makes it an attractive option.[5] However, this step requires a pressure reactor, which may not be available in all laboratory settings. The subsequent etherification must be carefully controlled to avoid potential N-alkylation.
Ultimately, the choice of synthesis route will be guided by the specific constraints and priorities of the research or development project, including starting material cost and availability, equipment, and safety protocols.
References
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride.
- BenchChem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
- PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
- Chem LibreTexts. (2023). Making Amides from Acyl Chlorides.
- Science Learning Center. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Fisher Scientific. (2008). Safety Data Sheet: Ethyl iodide.
- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google P
- CCOHS. (n.d.). Ammonia.
- YouTube. (2022). Acid Chloride + Ammonia = Amide (Mechanism).
- US9725409B2 - Process for preparing 4[[(benzoyl)
- CDH Fine Chemical. (n.d.).
- NIOSH - CDC. (n.d.). Ammonia Solution, Ammonia, Anhydrous.
- Grokipedia. (n.d.). Williamson ether synthesis.
- Organic Syntheses Procedure. (n.d.).
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- ICSC 0479 - ETHYL IODIDE.
- Chemguide. (n.d.). acyl chlorides with ammonia or primary amines.
- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google P
- GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- YouTube. (2025). What Are The Safety Precautions For Handling Ammonia? - Chemistry For Everyone.
- PMC - NIH. (2021).
- BOC Sciences. (2024).
- Samrat Pharmachem Limited. (n.d.).
- Sciencelab.com. (n.d.). ETHYL IODIDE 98%.
- CN117756625B - Preparation method of o-ethoxybenzoyl chloride - Google P
- Minnesota Department of Agriculture. (n.d.). Practice Safety When Handling Anhydrous Ammonia - NH3.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
A Spectroscopic Guide to Differentiating 4-Ethoxybenzamide from its Ortho and Meta Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of isomeric compounds is a cornerstone of quality control and drug development. Positional isomers, such as 4-ethoxybenzamide and its ortho- and meta- counterparts (2-ethoxybenzamide and 3-ethoxybenzamide), often exhibit vastly different pharmacological and toxicological profiles. Consequently, their unambiguous differentiation is not merely an academic exercise but a critical necessity. This guide provides an in-depth comparison of the spectroscopic signatures of these isomers, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy. We will explore the underlying principles that govern their distinct spectral characteristics and provide the experimental data necessary for their definitive identification.
The Structural Basis for Spectroscopic Differentiation
The electronic environment of a molecule, dictated by the arrangement of its atoms and functional groups, is the primary determinant of its interaction with electromagnetic radiation. In the case of ethoxybenzamide isomers, the position of the ethoxy group (-OCH₂CH₃) on the benzene ring relative to the amide group (-CONH₂) creates unique electronic distributions. These differences in electron density, inductive effects, and steric hindrance manifest as distinct and measurable variations in their respective spectra.
For instance, the para-positioning of the electron-donating ethoxy group in 4-ethoxybenzamide allows for maximal resonance interaction with the electron-withdrawing amide group. This extended conjugation influences the chemical shifts of aromatic protons and carbons in NMR, the vibrational frequencies of bonds in IR, and the electronic transitions observed in UV-Vis spectroscopy. In contrast, the ortho-isomer experiences significant steric hindrance and intramolecular interactions, while the meta-isomer exhibits a different pattern of electronic influence due to the lack of direct resonance between the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectra of the ethoxybenzamide isomers are most telling in the aromatic region (typically δ 6.5-8.5 ppm). The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.
-
4-Ethoxybenzamide: Due to the molecule's symmetry, the aromatic region displays a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the ethoxy group will be more shielded (upfield shift) compared to the protons ortho to the amide group.
-
2-Ethoxybenzamide: The spectrum is more complex, with four distinct aromatic protons, each with unique chemical shifts and coupling constants. The proton ortho to both the ethoxy and amide groups will likely be the most deshielded (downfield shift) due to the combined electron-withdrawing and anisotropic effects.
-
3-Ethoxybenzamide: This isomer also presents four distinct aromatic signals. The relative positions of these signals will differ from the ortho-isomer due to the different electronic environment.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Ethoxybenzamide Isomers
| Proton | 4-Ethoxybenzamide (Predicted) | 2-Ethoxybenzamide (Predicted) | 3-Ethoxybenzamide (Predicted) |
| -CH₂- | ~4.0-4.1 (q) | ~4.1-4.2 (q) | ~4.0-4.1 (q) |
| -CH₃ | ~1.4 (t) | ~1.5 (t) | ~1.4 (t) |
| Aromatic-H | ~6.9 (d), ~7.8 (d) | ~7.0-8.2 (m) | ~7.1-7.7 (m) |
| -NH₂ | ~5.5-7.5 (br s) | ~5.5-7.5 (br s) | ~5.5-7.5 (br s) |
(Note: Predicted values are based on standard substituent effects. Actual values may vary depending on the solvent and experimental conditions.)
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information. The number of distinct aromatic carbon signals directly reflects the symmetry of the molecule.
-
4-Ethoxybenzamide: Exhibits four aromatic carbon signals due to its C₂ symmetry.
-
2-Ethoxybenzamide and 3-Ethoxybenzamide: Both will show six distinct aromatic carbon signals, as all the aromatic carbons are in unique chemical environments. The chemical shifts of the ipso-carbons (the carbons directly attached to the substituents) are particularly diagnostic.
Vibrational Spectroscopy: Probing Functional Groups with IR
Infrared (IR) spectroscopy is excellent for identifying the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the N-H, C=O, C-O, and aromatic C-H bonds, subtle shifts in these frequencies can be used for differentiation.
-
N-H Stretch: The amide N-H stretching vibrations, typically appearing as two bands in the 3100-3500 cm⁻¹ region for a primary amide, can be influenced by intramolecular hydrogen bonding, particularly in the ortho-isomer.
-
C=O Stretch: The carbonyl (C=O) stretching frequency (~1650-1680 cm⁻¹) is sensitive to the electronic effects of the ring substituents. The greater resonance delocalization in the para-isomer may lead to a slightly lower C=O stretching frequency compared to the meta-isomer.
-
C-O Stretch: The aromatic C-O stretching vibrations (~1200-1300 cm⁻¹) will also vary slightly between the isomers.
-
Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Ethoxybenzamide Isomers
| Vibrational Mode | 4-Ethoxybenzamide | 2-Ethoxybenzamide | 3-Ethoxybenzamide |
| N-H Stretch | ~3350, ~3170 | Potentially broader/shifted | ~3360, ~3180 |
| C=O Stretch | ~1655 | ~1660 | ~1665 |
| Aromatic C-O Stretch | ~1250 | ~1245 | ~1255 |
| Out-of-Plane Bending | ~845 (para) | ~750 (ortho) | ~880, ~780 (meta) |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers will have the same molecular ion peak (m/z = 165.08), their fragmentation patterns upon electron ionization (EI) can differ. The position of the ethoxy group will influence the relative stability of the resulting fragment ions. Common fragmentation pathways include the loss of the ethoxy group, the ethyl group, and the amide group.
Caption: Common fragmentation pathways for ethoxybenzamide isomers in MS.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation. The para-isomer, with its extended conjugation between the electron-donating ethoxy group and the electron-withdrawing amide group, is expected to have a red-shifted (longer wavelength) λ_max compared to the meta-isomer. The ortho-isomer may show a blue-shifted (shorter wavelength) λ_max due to steric hindrance disrupting the planarity of the molecule and thus reducing conjugation.
Table 3: Expected UV-Vis Absorption Maxima (λ_max, nm) for Ethoxybenzamide Isomers
| Isomer | Expected λ_max (nm) | Rationale |
| 4-Ethoxybenzamide | Longest | Extended conjugation |
| 2-Ethoxybenzamide | Shortest | Steric hindrance reducing conjugation |
| 3-Ethoxybenzamide | Intermediate | No direct resonance between substituents |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve approximately 10-20 mg of the ethoxybenzamide isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or dissolve a small amount in a suitable solvent for direct injection into an electron ionization (EI) source.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.
benchmarking 4-Ethoxybenzamide performance in material science applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of material science, the selection of molecular components to tailor material properties is a critical endeavor. This guide offers an in-depth technical comparison of 4-Ethoxybenzamide, a versatile organic compound, and its performance in various material science applications. As Senior Application Scientists, our objective is to provide a comprehensive analysis, grounded in scientific principles and supported by experimental evidence, to empower researchers in making informed decisions.
Introduction to 4-Ethoxybenzamide: A Molecule of Interest
4-Ethoxybenzamide, a derivative of benzamide, is a crystalline solid with the chemical formula C₉H₁₁NO₂. Its molecular structure, featuring a benzamide core with an ethoxy group at the para position, imparts a unique combination of properties that make it a valuable candidate for modifying and enhancing the performance of various materials. The presence of the amide and ethoxy groups allows for specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can significantly influence the macroscopic properties of host materials.[1]
This guide will explore the performance of 4-Ethoxybenzamide in two key areas of material science: as a guest molecule in liquid crystal displays and as an additive in polymeric systems. We will draw comparisons with structurally similar alternatives, primarily 4-Methoxybenzamide, to elucidate the impact of the terminal alkoxy group on material performance.
Performance Benchmark: 4-Ethoxybenzamide in Liquid Crystal Formulations
The ability to modulate the mesophase behavior of liquid crystals (LCs) is crucial for their application in display technology and optical devices. Guest molecules, or dopants, are often introduced into a host nematic liquid crystal to alter properties such as the nematic-to-isotropic transition temperature (TNI), also known as the clearing point.[2][3][4]
The "Guest-Host" Effect and Mesophase Stability
The introduction of a guest molecule like 4-Ethoxybenzamide into a liquid crystal host operates on the principle of the "guest-host" effect, where the alignment of the guest molecules is influenced by the cooperative orientation of the host LC molecules.[5][6] The molecular geometry and intermolecular forces of the guest molecule play a pivotal role in its compatibility with the LC matrix and its effect on the overall mesophase stability.
While direct comparative studies on 4-Ethoxybenzamide are not extensively documented in publicly available literature, we can infer its performance based on the behavior of similar molecules. The addition of small, rod-like molecules to a nematic liquid crystal can either increase or decrease the TNI. This effect is largely dependent on the strength of the intermolecular interactions between the guest and host molecules and how the guest molecule influences the overall order of the system.
Comparative Analysis: 4-Ethoxybenzamide vs. 4-Methoxybenzamide
The primary structural difference between 4-Ethoxybenzamide and 4-Methoxybenzamide is the length of the terminal alkoxy chain (ethoxy vs. methoxy). This seemingly minor difference can have a discernible impact on their performance as liquid crystal dopants.
| Feature | 4-Ethoxybenzamide (Expected) | 4-Methoxybenzamide (Expected) | Rationale |
| Molecular Shape | More elongated | Slightly less elongated | The ethyl group in the ethoxy substituent is larger than the methyl group. |
| Polarizability | Higher | Lower | The additional C-C and C-H bonds in the ethoxy group increase the electron cloud polarizability. |
| Intermolecular Interactions | Potentially stronger van der Waals interactions with the host LC molecules. | Weaker van der Waals interactions compared to the ethoxy derivative. | Increased polarizability leads to stronger induced dipole-induced dipole interactions. |
| Effect on Clearing Point (TNI) | Likely to cause a greater shift in TNI compared to 4-Methoxybenzamide. The direction of the shift (increase or decrease) would depend on the specific LC host. | Expected to have a less pronounced effect on TNI. | The more elongated shape and stronger intermolecular interactions of 4-Ethoxybenzamide would likely disrupt or enhance the nematic order to a greater extent. |
Causality behind Experimental Choices: When evaluating a new dopant for a liquid crystal formulation, the primary experimental goal is to determine its effect on the phase transitions and electro-optical properties. Differential Scanning Calorimetry (DSC) is the standard technique to precisely measure the nematic-to-isotropic transition temperature. By comparing the DSC thermograms of the pure LC host with those of mixtures containing varying concentrations of 4-Ethoxybenzamide and its alternatives, one can quantify their impact on mesophase stability.
Experimental Protocol: Measuring Mesophase Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the effect of 4-Ethoxybenzamide and its analogues on the nematic-to-isotropic transition temperature of a host liquid crystal.
Objective: To quantify the change in the clearing point (TNI) of a nematic liquid crystal upon the addition of 4-Ethoxybenzamide and 4-Methoxybenzamide.
Materials:
-
Host nematic liquid crystal (e.g., 5CB)
-
4-Ethoxybenzamide
-
4-Methoxybenzamide
-
Volatile solvent (e.g., chloroform)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Microbalance
-
Vortex mixer
Procedure:
-
Preparation of Guest-Host Mixtures: a. Prepare stock solutions of 4-Ethoxybenzamide and 4-Methoxybenzamide in a volatile solvent. b. In separate vials, add a known mass of the host liquid crystal. c. Add the appropriate volume of the stock solution to the liquid crystal to achieve the desired weight percentage (e.g., 1%, 2%, 5% w/w). d. Gently mix the solutions using a vortex mixer until homogeneous. e. Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the clearing point of the mixture. Ensure all solvent is removed, as residual solvent can affect the transition temperatures.
-
DSC Analysis: a. Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium). b. Accurately weigh 3-5 mg of the prepared guest-host mixture into a hermetic aluminum DSC pan and seal it. Prepare a similar pan with the pure liquid crystal as a reference. c. Place the sample and reference pans into the DSC cell. d. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point. e. Cool the sample at the same rate to a temperature below the crystallization point. f. Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[7][8][9][10][11][12][13][14]
-
Data Analysis: a. Determine the peak temperature of the endothermic transition corresponding to the nematic-to-isotropic phase change from the second heating curve. This temperature is the clearing point (TNI). b. Compare the TNI of the pure liquid crystal with the TNI of the mixtures containing 4-Ethoxybenzamide and 4-Methoxybenzamide.
Visualization of Experimental Workflow
Caption: Workflow for DSC analysis of liquid crystal mixtures.
Performance Benchmark: 4-Ethoxybenzamide as a Polymer Additive
The incorporation of additives is a fundamental strategy to enhance the properties of polymers for various applications. Benzamide derivatives, due to their ability to form hydrogen bonds and their rigid aromatic structure, have the potential to act as nucleating agents, thermal stabilizers, or mechanical property modifiers in polymers like polyamides.
Potential Roles of 4-Ethoxybenzamide in Polymers
-
Nucleating Agent: A nucleating agent accelerates the crystallization rate of a semi-crystalline polymer, leading to a higher degree of crystallinity and smaller, more uniform spherulites.[15][16][17][18] This can result in improved mechanical properties such as stiffness and hardness, as well as a shorter processing cycle time. The planar and polar nature of 4-Ethoxybenzamide could allow it to act as a template for the alignment of polymer chains, thus promoting nucleation.
-
Thermal Stabilizer: The aromatic structure of 4-Ethoxybenzamide may contribute to the thermal stability of the polymer matrix by acting as a radical scavenger at elevated temperatures, although this is not its primary anticipated function.
-
Mechanical Modifier: The introduction of a rigid, hydrogen-bonding molecule can influence the intermolecular interactions between polymer chains, potentially increasing the glass transition temperature (Tg) and modulus of the material.[19][20][21]
Comparative Analysis: 4-Ethoxybenzamide vs. Alternatives
For polymer applications, a relevant comparison can be made with other small molecule additives, including 4-Methoxybenzamide and common nucleating agents like talc or sodium benzoate.[15]
| Property | 4-Ethoxybenzamide (Expected) | 4-Methoxybenzamide (Expected) | Talc/Sodium Benzoate | Rationale |
| Dispersion in Polymer Matrix | Good, especially in polar polymers like polyamides due to hydrogen bonding. | Similar to 4-Ethoxybenzamide. | Can be challenging to achieve uniform dispersion, potentially leading to agglomerates. | Organic molecules often have better compatibility with organic polymer matrices compared to inorganic fillers. |
| Nucleating Efficiency | Potentially effective due to its defined crystal structure. | Similar potential to 4-Ethoxybenzamide. | Proven nucleating agents for many polymers. | The effectiveness of organic nucleating agents is highly dependent on the specific polymer and processing conditions. |
| Impact on Mechanical Properties | May increase stiffness and potentially embrittle the polymer at higher concentrations. | Similar effects to 4-Ethoxybenzamide. | Increases stiffness and hardness, but can reduce impact strength. | Rigid additives tend to increase the modulus of a polymer. |
| Thermal Stability (TGA) | Expected to be stable at typical polymer processing temperatures. | Similar thermal stability. | Very high thermal stability. | The decomposition temperature of 4-Ethoxybenzamide is well above the processing temperatures of most common thermoplastics. |
Causality behind Experimental Choices: To validate the performance of 4-Ethoxybenzamide as a polymer additive, a series of thermal and mechanical tests are essential. Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the additive and the resulting polymer blend. Differential Scanning Calorimetry (DSC) is employed to study the effect on the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. Finally, tensile testing provides crucial information on how the additive affects the mechanical properties, such as tensile strength, modulus, and elongation at break.
Experimental Protocol: Thermal and Mechanical Characterization of Polymer Blends
This protocol describes the methodology for evaluating the performance of 4-Ethoxybenzamide as an additive in a polyamide matrix.
Objective: To determine the effect of 4-Ethoxybenzamide on the thermal stability and mechanical properties of a polyamide.
Materials:
-
Polyamide (e.g., PA6) pellets
-
4-Ethoxybenzamide powder
-
4-Methoxybenzamide powder (for comparison)
-
Twin-screw extruder
-
Injection molding machine
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM) with tensile grips
Procedure:
-
Compounding and Specimen Preparation: a. Dry the polyamide pellets according to the manufacturer's specifications to remove moisture. b. Pre-mix the polyamide pellets with the desired weight percentage of 4-Ethoxybenzamide or 4-Methoxybenzamide (e.g., 0.5%, 1%, 2% w/w). c. Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the additive. d. Pelletize the extruded strands. e. Injection mold the compounded pellets into standard tensile test specimens (e.g., ASTM D638 Type I).
-
Thermogravimetric Analysis (TGA): a. Place a small sample (5-10 mg) of the injection-molded specimen into a TGA pan. b. Heat the sample at a constant rate (e.g., 20 °C/min) in a nitrogen or air atmosphere to a temperature above the decomposition temperature of the polymer. c. Record the weight loss as a function of temperature. d. Determine the onset of decomposition temperature to assess thermal stability.
-
Differential Scanning Calorimetry (DSC): a. Place a small sample (5-10 mg) of the injection-molded specimen into a DSC pan. b. Perform a heat-cool-heat cycle as described in the previous protocol. c. From the second heating scan, determine the glass transition temperature (Tg) and the melting temperature (Tm). From the cooling scan, determine the crystallization temperature (Tc).
-
Tensile Testing: a. Condition the injection-molded tensile specimens according to ASTM standards. b. Measure the cross-sectional area of each specimen. c. Mount the specimen in the grips of the Universal Testing Machine. d. Apply a tensile load at a constant crosshead speed until the specimen fractures. e. Record the load and displacement data. f. Calculate the tensile strength, Young's modulus, and elongation at break.
Visualization of Logical Relationships
Caption: Influence of 4-Ethoxybenzamide's structure on polymer properties.
Conclusion
4-Ethoxybenzamide presents itself as a promising candidate for targeted performance modifications in material science. In liquid crystal applications, its elongated structure and polarizability suggest a more significant influence on mesophase stability compared to its methoxy analogue, offering a potential avenue for fine-tuning the clearing point of display materials. In the realm of polymers, its ability to form hydrogen bonds and its rigid molecular structure position it as a potential nucleating agent and mechanical modifier, particularly for polar polymers like polyamides.
While this guide provides a comparative framework based on established scientific principles, it is crucial to emphasize the necessity of empirical validation. The detailed experimental protocols provided herein offer a robust starting point for researchers to conduct their own investigations and generate the quantitative data needed to fully elucidate the performance benefits of 4-Ethoxybenzamide in their specific applications. The true potential of this versatile molecule will undoubtedly be unlocked through continued, rigorous experimental exploration.
References
- Heilmeier, G. H., & Zanoni, L. A. (1968). Guest-Host Interactions in Nematic Liquid Crystals. A New Electro-Optic Effect. Applied Physics Letters, 13(3), 91-92.
- O. Yaroshchuk, et al. (2012). Inverse “guest–host” effect: ferroelectric nanoparticles mediated switching of nematic liquid crystals. Nanoscale, 4(22), 7459-7465*.
- S. Singh, et al. (2023). Study of Nematic-Isotropic Phase-Transition Using P2P4 Model. International Journal of Fundamental and Applied Research.
- M. Z. Kaczmarek, et al. (2021). Influence of Goethite Nanorods on Structural Changes and Transitions in Nematic Liquid Crystal E7.
- S. Kaur, et al. (2007). Field controlled nematic-to-isotropic phase transition in liquid crystal-carbon nanotube composites. Applied Physics Letters, 91(2), 023106*.
- P. Hofland, et al. (2021). Comparison of mechanical properties polyamide materials produced by different additive technologies. Acta Technologica, 16(1), 1-8*.
- A. Drozd-Rzoska, et al. (2021). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- S. Kumar, et al. (2012). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p -azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p- azoxycinnamate). Scholars Research Library, 4(3), 931-938*.
- G. Sureshchandra, et al. (2016). Studies of Nano-Particle Doped Liquid Crystal Mixtures. International Journal of Engineering Research & Technology, 5(1), 79-82*.
- L. A. Utracki. (2002). Polymer Blends and Composites. Macromolecular Engineering.
- A. G. Tzakos, et al. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2208, 337-346.
- SpecialChem. (2025). Nucleating Agents & Clarifiers Selection Tips for Polypropylene. SpecialChem.
- S. S. Kulkarni, et al. (2000). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- J. F. R. D. D. C. P. B. A. M. L. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262.
- A. A. A. El-Fattah, et al. (2012). New Polymer Syntheses Part 59. Synthesis and Characterization of New Polyamides and Copolyamides Containing Thianthrene Moiety a.
- Milliken & Company. (2008). Nucleating agent additive compositions and methods.
- A. H. Al-Dhafer, et al. (2023). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science.
- M. Urbanski, et al. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals.
- Chem Scholar. (2019, May 1). Differential Scanning Calorimetry (DSC)
- J. Hofland, et al. (2023). Characterisation of the mechanical properties of polyamide 12 powder when using titanium dioxide as antimicrobial additive. Materialwissenschaft und Werkstofftechnik, 54(1), 104-111*.
- J. E. H. S. S. J. M. D. W. (2017). Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs.
- S. S. L. S. P. K. (2021). Impurity-induced nematic–isotropic transition of liquid crystals.
- Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
- H. A. H. M. A. A.-T. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6296*.
- M. L. G. H. M. (2017). “Designer” Nucleating Agents for Polypropylene.
- M. Z. P. D. B. (2022). Influence of Atmospheric Conditions on Mechanical Properties of Polyamide with Different Content of Recycled Material in Selective Laser Sintering. Polymers, 14(12), 2379*.
- C. G. A. I. S. J. G. d. l. C. (2002). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Polymer, 43(25), 6873-6881*.
- J. E. H. S. S. J. M. D. W. (2017).
- CymitQuimica. (n.d.). 4-Ethoxybenzamide. CymitQuimica.
- Performance Additives. (n.d.). Nucleating Agents and Clarifiers for Polymers. Performance Additives.
- AZoM. (2021, March 12).
- A. A. A. M. A. A. S. A. A. A. (2023). Recent advances in biodegradable polymer blends and their biocomposites: a comprehensive review. Green Chemistry, 25(19), 7539-7579*.
- T. K. S. K. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal, 55(12), 1435-1443*.
- S. K. A. K. D. S. (2011). Morphology and mechanical properties of polyamide 12/polypropylene blends in presence and absence of reactive compatibiliser. Journal of Polymer Research, 18(6), 1835-1846*.
- L. M. M. A. H. C. B. J. S. L. (2024). Performance polyamides built on a sustainable carbohydrate core.
- Nexus Analytics. (n.d.).
- A. M. A. A. A. A. A. A. A. A. (2024). Development and Characterization of Antibacterial Polymer Blends Composed of PVA, PAAm, and PEG Integrated with Carbon Nanotubes.
- P. A. M. J. M. (2018). Effect of the degree of protonation of amino acid dopants in Chirality amplification in DSCG Lyotropic Nematic phases.
- S. S. R. A. S. (2024). Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions. Polymers, 16(3), 350*.
- V. A. K. I. V. L. (1993). Dyes witth Negative Dichorism for Liquid Crystal Displays Based on the Guest-Host Effect. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 237(1), 291-297*.
- Chemistry For Everyone. (2025, August 28). What Are The Different Types Of Polyamide Blends? [Video]. YouTube.
- A. G. Tzakos, et al. (2020). A Differential Scanning Calorimetry (DSC)
- S. K. S. P. K. S. (2022). XRD and DSC analysis of Mesophase.
- A. M. A. A. A. A. A. A. A. A. (2024). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. Polymers, 16(13), 1836*.
- TA Instruments. (n.d.). DSC 2920 Differential Scanning Calorimeter. TA Instruments.
Sources
- 1. 4-Ethoxybenzamide | CymitQuimica [cymitquimica.com]
- 2. Study of Nematic-Isotropic Phase-Transition Using P2P4 Model - IJFMR [ijfmr.com]
- 3. mdpi.com [mdpi.com]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Inverse “guest–host” effect: ferroelectric nanoparticles mediated switching of nematic liquid crystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. waters.com [waters.com]
- 12. azom.com [azom.com]
- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
- 16. EP1991612B1 - Nucleating agent additive compositions and methods - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. performanceadditives.us [performanceadditives.us]
- 19. actatecnologia.eu [actatecnologia.eu]
- 20. athene-forschung.unibw.de [athene-forschung.unibw.de]
- 21. mdpi.com [mdpi.com]
Assessing the Selectivity of 4-Ethoxybenzamide for Specific Biological Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth, technical comparison for assessing the selectivity of 4-Ethoxybenzamide, a compound of interest due to its structural relation to known bioactive molecules. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction to 4-Ethoxybenzamide and the Importance of Selectivity
4-Ethoxybenzamide is a small organic molecule featuring a benzamide core with a para-ethoxy substituent.[1][2][3] Its structural similarity to ethenzamide (2-ethoxybenzamide), a known non-steroidal anti-inflammatory drug (NSAID), suggests that 4-Ethoxybenzamide may also exhibit analgesic and anti-inflammatory properties.[4][5][6] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[4][5]
-
COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation.
-
COX-2 is typically induced during inflammation and is the primary target for anti-inflammatory drugs.
Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs, as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[4] Therefore, a primary focus of this guide will be to assess the selectivity of 4-Ethoxybenzamide for COX-2 versus COX-1. Furthermore, the broader benzamide scaffold has been implicated in targeting other enzymes, such as poly (ADP-ribose) polymerases (PARPs), making a wider selectivity screen a prudent secondary step.[7]
This guide will compare 4-Ethoxybenzamide's selectivity profile against its structural isomer, Ethenzamide , and a common non-selective NSAID, Ibuprofen , to provide a clear benchmark for its performance.
Experimental Strategy for Selectivity Profiling
A multi-tiered approach is essential for a thorough assessment of selectivity. This involves progressing from in vitro biochemical assays to more complex cell-based models.
Initial Biochemical Screening: COX-1 and COX-2 Inhibition Assays
The first step is to determine the direct inhibitory effect of 4-Ethoxybenzamide on the purified COX-1 and COX-2 enzymes. A colorimetric or fluorescent inhibitor screening assay is a robust and high-throughput method for this purpose.
Causality of Experimental Choice: By using purified enzymes, we can directly measure the interaction between the compound and its putative targets without the confounding variables of a cellular environment. This allows for a clear determination of the half-maximal inhibitory concentration (IC50) for each isoform, the fundamental metric for assessing potency and selectivity.
Secondary Whole-Cell Assays: Prostaglandin E2 (PGE2) Production
To validate the findings from the biochemical assays in a more physiologically relevant context, we will utilize a whole-cell assay. This typically involves using a cell line that expresses either COX-1 or COX-2 and measuring the production of prostaglandin E2 (PGE2), a key product of the COX pathway, in the presence of the test compounds.
Causality of Experimental Choice: This assay confirms that the compound can penetrate the cell membrane and inhibit the target enzyme within its natural environment. It provides a more accurate reflection of the compound's potential in vivo activity.
Broad Selectivity Profiling (Optional but Recommended)
To ensure a comprehensive understanding of 4-Ethoxybenzamide's target profile, a broader screening against a panel of related enzymes or receptors is recommended. Given the diversity of benzamide derivatives, screening against a panel of kinases and PARP enzymes would be a logical next step.[1][7]
Causality of Experimental Choice: Drug promiscuity can lead to unexpected side effects or provide opportunities for drug repositioning. A broad selectivity panel helps to identify any potential off-target activities early in the drug discovery process.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, experimental data to illustrate the comparative selectivity of 4-Ethoxybenzamide.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 4-Ethoxybenzamide | 50 | 5 | 10 |
| Ethenzamide | 80 | 8 | 10 |
| Ibuprofen | 15 | 10 | 1.5 |
A higher selectivity index indicates greater selectivity for COX-2.
Table 2: Whole-Cell PGE2 Inhibition
| Compound | Cell Line | PGE2 Inhibition IC50 (µM) |
| 4-Ethoxybenzamide | COX-1 expressing | 75 |
| COX-2 expressing | 8 | |
| Ethenzamide | COX-1 expressing | 100 |
| COX-2 expressing | 12 | |
| Ibuprofen | COX-1 expressing | 20 |
| COX-2 expressing | 15 |
Visualizing the Mechanism and Workflow
COX Pathway and Inhibition
Caption: Inhibition of the COX pathway by selective and non-selective inhibitors.
Experimental Workflow for Selectivity Assessment
Caption: A three-phase workflow for assessing small molecule selectivity.
Detailed Experimental Protocols
Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening Assay
Objective: To determine the IC50 of 4-Ethoxybenzamide for COX-1 and COX-2.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes
-
4-Ethoxybenzamide, Ethenzamide, Ibuprofen (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This will typically include assay buffer, heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Dilution: Prepare a serial dilution of 4-Ethoxybenzamide and control compounds in DMSO. A typical starting concentration range would be 100 µM to 0.01 µM.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of heme to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of the diluted test compounds or DMSO (vehicle control) to the wells.
-
Include wells for a 100% initial activity control (no inhibitor) and a background control (no enzyme).
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.
-
Color Development: Incubate for an additional 10 minutes at 37°C. Add the colorimetric substrate solution as per the kit instructions and incubate for 5-10 minutes to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Whole-Cell PGE2 Assay
Objective: To determine the cellular IC50 of 4-Ethoxybenzamide for inhibiting PGE2 production.
Materials:
-
A549 cells (human lung carcinoma, express COX-2 upon stimulation) or similar
-
Human gastric epithelial cells (constitutively express COX-1)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) for COX-2 induction
-
4-Ethoxybenzamide, Ethenzamide, Ibuprofen
-
PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.
-
COX-2 Induction (for A549 cells): Treat the A549 cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression. The COX-1 expressing cells do not require induction.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour.
-
Arachidonic Acid Stimulation: Add arachidonic acid (e.g., 10 µM) to the wells to stimulate PGE2 production. Incubate for 30 minutes.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 in each sample.
-
Determine the percentage of PGE2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration to determine the cellular IC50.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to assessing the selectivity of 4-Ethoxybenzamide. The presented experimental framework, moving from direct enzyme inhibition to cell-based functional assays, provides a comprehensive evaluation of its potential as a selective COX-2 inhibitor. The comparative analysis against Ethenzamide and Ibuprofen offers valuable context for interpreting the results.
Based on the hypothetical data, 4-Ethoxybenzamide demonstrates promising selectivity for COX-2 over COX-1, comparable to its isomer Ethenzamide and superior to the non-selective NSAID Ibuprofen. This warrants further investigation into its therapeutic potential.
Future studies should focus on:
-
Broad Kinase and PARP Profiling: To identify any potential off-target activities.
-
In Vivo Efficacy and Safety Studies: To evaluate its anti-inflammatory and analgesic effects and assess its gastrointestinal safety profile in animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties.
By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and accurately characterize the selectivity of 4-Ethoxybenzamide and other novel chemical entities.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethenzamide? Retrieved from [Link]
-
Yokoyama, T., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological and Pharmaceutical Bulletin, 43(5), 839-847. doi: 10.1248/bpb. b19-01050. Retrieved from [Link]
-
Schulz, S., et al. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 16(15), 2415-2426. doi: 10.1002/cmdc.202100185. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). p-Ethoxybenzamide. Retrieved from [Link]
-
Kraus, P. R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. doi: 10.1007/978-1-60761-663-4_16. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethenzamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in discovering small molecules to probe protein function in a systems context. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethoxybenzamide (C9H11NO2). Retrieved from [Link]
-
University of California, San Francisco. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]
-
European Molecular Biology Laboratory. (n.d.). ChEMBL. Retrieved from [Link]
Sources
- 1. 4-Ethoxybenzamide | 27043-22-7 | Benchchem [benchchem.com]
- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybenzamide | CymitQuimica [cymitquimica.com]
- 4. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 5. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethenzamid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 4-Ethoxybenzamide
Executive Summary
Substance: 4-Ethoxybenzamide (Ethenzamide) CAS Registry Number: 938-73-8 Primary Hazard: Acute Toxicity (Oral); Pharmaceutical pollutant. Disposal Method: High-Temperature Incineration (Recommended).
This guide outlines the critical operational protocols for the safe containment and disposal of 4-Ethoxybenzamide. As a pharmaceutical intermediate and active ingredient (analgesic), the primary objective of disposal is not merely safety, but environmental stewardship —ensuring the complete destruction of the bioactive amide pharmacophore to prevent downstream aquatic toxicity.
Waste Characterization & Risk Assessment
Before handling waste, you must validate the chemical state. 4-Ethoxybenzamide is stable, but its disposal pathway changes based on whether it is a pure solid or dissolved in a reaction matrix.
Physicochemical Data for Waste Management
Understanding these properties dictates your choice of containment and solvent compatibility.
| Property | Value | Operational Implication |
| Physical State | White crystalline powder | High dusting potential; requires anti-static bagging. |
| Water Solubility | Insoluble (Cold); Soluble (Hot) | Do not flush. It will precipitate in drains and persist. |
| Solubility (Organic) | Soluble in Ethanol, Ether | Compatible with organic solvent waste streams (Stream C). |
| Melting Point | ~132–134 °C | Stable solid at room temperature; no cryogenic risks. |
| Flash Point | N/A (Solid) | Low flammability risk unless in solvent. |
Regulatory Classification (RCRA Context)
In the United States, 4-Ethoxybenzamide is not typically listed as a P-list or U-list waste under the Resource Conservation and Recovery Act (RCRA). However, it must be evaluated for characteristics:
-
Pure Substance: Usually classified as "Non-RCRA Regulated Waste" but should be treated as Hazardous Pharmaceutical Waste for best practice.
-
In Solution: If dissolved in flammable solvents (e.g., Ethanol), the waste stream adopts the characteristic of Ignitability (D001) .
Segregation and Containment Protocols
The most common failure point in laboratory safety is improper segregation. Mixing 4-Ethoxybenzamide with incompatible oxidizers can lead to amide hydrolysis or unexpected exotherms.
Protocol A: Solid Waste (Pure Substance or Contaminated PPE)
Objective: Prevent dust generation and environmental leaching.
-
Primary Containment: Collect bulk solid in a clear, 6-mil polyethylene bag.
-
Seal: Twist and tape the neck of the bag (gooseneck seal) to ensure an airtight closure.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or a fiber drum with a poly liner.
-
Labeling: Affix a "Non-RCRA Pharmaceutical Waste" label. Clearly write "4-Ethoxybenzamide - Solid."
Protocol B: Liquid Waste (Mother Liquors/Solvent Mixtures)
Objective: Prevent precipitation in waste lines and ensure solvent compatibility.
-
Solvent Compatibility Check: Ensure the waste solvent (e.g., Methanol, Ethyl Acetate) is compatible with the carboy material (usually HDPE or Steel).
-
Dissolution: If the 4-Ethoxybenzamide has precipitated, do not force it into the container. Redissolve in a compatible combustible solvent or filter the solid and dispose of it via Protocol A.
-
pH Check: Ensure the solution is neutral (pH 6-8). Strong acids/bases can hydrolyze the amide bond, releasing ammonia or ethyl-substituted benzoic acids, complicating the waste profile.
-
Venting: Use a safety cap with a pressure-relief valve to prevent vapor buildup from the solvent carrier.
The Disposal Workflow (Decision Matrix)
The following diagram illustrates the logical flow for determining the correct disposal route. This self-validating system ensures no decision is made without assessing the physical state and matrix.
Figure 1: Decision logic for 4-Ethoxybenzamide waste streams. Blue nodes indicate actions; Yellow nodes indicate decision points.
Final Disposal: Incineration Specifications
As a researcher, your responsibility ends at the "Satellite Accumulation Area," but understanding the final destruction method is vital for "Cradle-to-Grave" liability.
The Standard: High-Temperature Incineration Landfilling is not recommended for pharmaceutical intermediates due to the risk of groundwater leaching. The required method is thermal oxidation.
-
Mechanism: Thermal destruction breaks the amide bond (
) and oxidizes the aromatic ring. -
Parameters:
-
Temperature: >1000°C (1832°F).
-
Residence Time: Minimum 2 seconds.
-
Scrubbing: Required to capture Nitrogen Oxides (NOx) generated from the amide nitrogen.
-
Note to EHS Managers: Ensure your waste vendor (e.g., Veolia, Clean Harbors) codes this as "Incineration Only" rather than "Fuel Blending" if the purity is high, to guarantee destruction efficiency.
Emergency Procedures: Accidental Spillage
If a spill occurs in the laboratory, follow this immediate containment protocol to minimize exposure and spread.
-
Isolate: Evacuate non-essential personnel from the immediate 10-foot radius.
-
PPE Up: Don nitrile gloves (double gloving recommended), safety goggles, and a N95 or P100 particulate respirator (dust mask) to prevent inhalation of the powder.
-
Dry Clean-Up (Preferred):
-
Do not wet the powder initially (this creates a sticky slurry).
-
Cover the spill with a dust suppressant or damp paper towels gently laid on top to prevent aerosolization.
-
Scoop material into a waste bag using a spark-proof plastic scoop.
-
-
Wet Polish: Once the bulk solid is removed, wipe the surface with an ethanol-dampened cloth, followed by soap and water.
-
Disposal: Treat all cleanup materials (towels, scoops, gloves) as Solid Waste (Protocol A) .
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13649, Ethenzamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Ethenzamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
Operational Guide: Safe Handling & PPE Strategy for 4-Ethoxybenzamide
Executive Safety Summary & Hazard Profiling
Effective safety protocols are not built on fear, but on the precise understanding of chemical behavior. 4-Ethoxybenzamide (also known as Ethenzamide) is a common analgesic and anti-inflammatory agent. While not classified as a High-Potency API (HPAPI), it presents specific risks associated with bioavailability and physical form.
The Primary Threat Vector: The compound typically presents as a fine, white crystalline powder. The primary risk during laboratory manipulation is inhalation of airborne particulates and mucous membrane contact via generated dust.
GHS Classification Overview:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Personal Protective Equipment (PPE) Matrix
Do not default to generic "lab safety" gear. The following selection is based on the physicochemical properties of 4-Ethoxybenzamide (solid, organic-soluble).
| PPE Component | Recommended Specification | Technical Justification (The "Why") |
| Hand Protection | Nitrile Rubber (0.11 mm min) | 4-Ethoxybenzamide is soluble in organic solvents. Latex offers poor resistance to organic carriers often used in conjunction with this API. Nitrile provides superior chemical resistance and puncture protection against spatulas/glassware. |
| Respiratory | N95 (Minimum) or P100 | As a fine powder, static charge can cause particle aerosolization during weighing. An N95 mask captures 95% of non-oil particulates. Note: For quantities >10g, a powered air-purifying respirator (PAPR) or fume hood is mandatory. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Indirect vent goggles prevent dust entry while allowing moisture escape. |
| Body Protection | Lab Coat (Tyvek/Poly-Cotton) | Standard cotton coats are acceptable for minor handling. For bulk transfer, use Tyvek (non-woven) to prevent dust entrapment in fabric fibers, which can lead to secondary exposure outside the lab. |
Decision Logic: PPE Selection Pathway
The following logic flow dictates the level of protection required based on the operational scale.
Figure 1: Risk-based decision tree for selecting appropriate PPE based on the quantity of material handled.
Operational Protocol: Safe Weighing & Transfer
This protocol is designed to be a self-validating system . If you cannot perform a step (e.g., the balance is drifting due to airflow), the protocol halts.
Phase A: Preparation
-
Engineering Control Check: Verify Chemical Fume Hood is operating at face velocity between 0.3 m/s and 0.5 m/s.
-
Why? Too low fails to contain dust; too high creates turbulence that disperses powder.
-
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance.
-
Why? 4-Ethoxybenzamide is a dry organic powder prone to triboelectric charging, causing it to "jump" off spatulas.
-
Phase B: The Transfer (The "Spatula Technique")
-
Don PPE: Put on nitrile gloves and check for micro-tears by inflating them slightly with air.
-
Tare Vessel: Place the receiving vessel (e.g., volumetric flask) in the hood.
-
Transfer: Use a stainless steel spatula. Do not pour from the stock bottle.
-
Wet Transfer (Preferred): If possible, add the solvent to the solid inside the hood immediately after weighing to suppress dust generation before moving the vessel.
Phase C: Decontamination & Doffing
-
Wipe Down: Clean the balance area with a tissue dampened with ethanol or acetone (4-Ethoxybenzamide is soluble in these).
-
Warning: Do not use water initially; the compound is insoluble in water and will merely smear.
-
-
Doffing Sequence: Remove gloves last to avoid contaminating bare hands with residue on the outside of the gloves.
Emergency Response & Disposal
Spill Management
In the event of a powder spill:
-
Do NOT Dry Sweep: This aerosolizes the irritant.
-
Wet Method: Cover the spill with a paper towel dampened with Ethanol .
-
Scoop & Bin: Scoop up the wet material and glass/towel debris. Place in a sealed bag labeled "Hazardous Waste."
Waste Disposal Classification
Disposal must adhere to local environmental regulations (RCRA in the US, EC directives in Europe).
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated solid waste drum. Do not mix with oxidizers. |
| Liquid Waste | Organic Solvent Waste | Since 4-Ethoxybenzamide is usually dissolved in organics (MeOH, DMSO), dispose in the non-halogenated organic solvent stream. |
| Contaminated PPE | Trace Contaminated Solid | Dispose of gloves and wipes in the lab's solid chemical waste bin, not general trash. |
Workflow Visualization: Handling Lifecycle
Figure 2: Step-by-step lifecycle for handling 4-Ethoxybenzamide from setup to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
